Bucladesine
Description
A cyclic nucleotide derivative that mimics the action of endogenous CYCLIC AMP and is capable of permeating the cell membrane. It has vasodilator properties and is used as a cardiac stimulant. (From Merck Index, 11th ed)
Properties
IUPAC Name |
[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N5O8P/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24)/t10-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGYSWNGNKCJSB-YVLZZHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16980-89-5 (mono-hydrochloride salt), 19436-29-4 (hydrochloride salt) | |
| Record name | Bucladesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1040459 | |
| Record name | Bucladesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362-74-3 | |
| Record name | Dibutyryl cAMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucladesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucladesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13242 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bucladesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bucladesine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUCLADESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63X7MBT2LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Bucladesine in cAMP Signaling: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bucladesine, also known as Dibutyryl-cAMP (dbcAMP), is a cornerstone tool in cellular signaling research. As a cell-permeable analog of cyclic adenosine monophosphate (cAMP), it effectively mimics the intracellular effects of this critical second messenger, offering a direct method to activate cAMP-mediated signaling pathways independent of upstream receptor stimulation. This guide provides an in-depth analysis of this compound's mechanism of action, its primary molecular targets, and its applications in research. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in cAMP signaling.
Introduction to this compound and cAMP Signaling
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including metabolism, gene expression, cell growth, and differentiation. The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert ATP into cAMP. The primary intracellular effector of cAMP is cAMP-dependent Protein Kinase (PKA).
This compound is a synthetic derivative of cAMP that has been chemically modified with two butyryl groups, rendering it more lipophilic and thus able to readily cross cell membranes.[1] Once inside the cell, this compound can be metabolized by intracellular esterases to release cAMP, thereby directly increasing intracellular cAMP levels and activating downstream signaling cascades.[2] This property makes this compound an invaluable tool for studying the specific effects of cAMP signaling in isolation from the complexities of receptor-ligand interactions.
Mechanism of Action of this compound
This compound exerts its effects on the cAMP signaling pathway through a dual mechanism of action:
-
Direct Activation of Protein Kinase A (PKA): As a cAMP analog, this compound directly binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[2][3][4] These active catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby modulating their activity and initiating a cellular response.
-
Inhibition of Phosphodiesterases (PDEs): this compound also acts as an inhibitor of phosphodiesterases, the enzymes responsible for the degradation of cAMP. By inhibiting PDEs, this compound prevents the breakdown of both endogenous cAMP and the cAMP generated from its own hydrolysis, leading to a sustained elevation of intracellular cAMP levels.
It is important for researchers to consider that some of the observed cellular effects of this compound may be attributable to its butyrate moiety, which can have independent biological activities.
Quantitative Data
While precise binding affinities and enzymatic inhibition constants for this compound are not consistently reported across the literature, the following tables summarize available quantitative data on its biological effects and those of a commonly used comparator, 8-Bromo-cAMP.
| Parameter | Value | Cell/System | Notes |
| This compound | |||
| IC50 (TNF-α inhibition) | 28.9 µM | Murine RAW264.7 cells | A measure of the downstream anti-inflammatory effect of this compound. |
| 8-Bromo-cAMP | |||
| Ka (PKA activation) | 0.05 µM | In vitro | Activation constant for cAMP-dependent protein kinase. |
Table 1: In Vitro Efficacy of this compound and 8-Bromo-cAMP
| Application | Concentration Range | Cell/System | Notes |
| This compound | |||
| In Vitro Cell Culture | 10 µM - 1 mM | Various cell lines | The optimal concentration is cell-type dependent and should be determined empirically. |
| In Vivo (mouse) | 50 - 300 nM/mouse | Wild-type mice | Intraperitoneal administration for studying effects on pain sensation. |
| In Vivo (rat) | 10 µM - 100 µM | Albino-Wistar rats | Intrahippocampal infusion for studying effects on spatial memory. |
| 8-Bromo-cAMP | |||
| In Vitro Cell Culture | 100 µM - 1 mM | Various cell lines | Commonly used concentration range for inducing cellular effects. |
Table 2: Typical Experimental Concentrations of cAMP Analogs
Signaling Pathways and Experimental Workflows
This compound's Interaction with the cAMP Signaling Pathway
The following diagram illustrates the canonical cAMP signaling pathway and the points of intervention for this compound.
Caption: this compound activates the cAMP pathway by mimicking cAMP and inhibiting PDE.
Experimental Workflow for Assessing this compound's Effects
The following diagram outlines a typical experimental workflow to investigate the cellular effects of this compound.
Caption: Workflow for studying this compound's effects on cellular signaling.
Experimental Protocols
Measurement of Intracellular cAMP Levels
Objective: To quantify the change in intracellular cAMP concentration following treatment with this compound.
Methodology: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays are commonly used.
Protocol (General ELISA-based):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Cell Treatment:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Treat cells with varying concentrations of this compound or control vehicle for the desired time period (e.g., 15-30 minutes).
-
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the commercial cAMP assay kit.
-
cAMP Assay:
-
Add cell lysates and cAMP standards to the wells of the cAMP-coated assay plate.
-
Add the detection antibody (conjugated to an enzyme like HRP) and incubate as per the manufacturer's instructions.
-
Wash the plate to remove unbound antibody.
-
Add the substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cAMP concentration in the samples based on the standard curve.
PKA Activity Assay
Objective: To measure the activation of PKA in response to this compound treatment.
Methodology: In vitro kinase assay using a specific PKA substrate. Commercial colorimetric or fluorometric kits are widely available.
Protocol (General Colorimetric Kit-based):
-
Cell Lysate Preparation:
-
Treat cells with this compound as described above.
-
Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Kinase Reaction:
-
Add a defined amount of cell lysate to the wells of the PKA substrate-coated plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the recommended time (e.g., 90 minutes).
-
-
Detection:
-
Wash the wells to remove ATP and non-adherent proteins.
-
Add a phospho-specific antibody that recognizes the phosphorylated PKA substrate.
-
Add a secondary antibody conjugated to HRP.
-
Add the chromogenic substrate and measure the absorbance.
-
-
Data Analysis: Relate the absorbance to the PKA activity, often normalized to the total protein content of the lysate.
Western Blot for CREB Phosphorylation
Objective: To assess the phosphorylation of a key downstream target of PKA, the transcription factor CREB, at its activating site (Serine-133).
Methodology: Standard Western blotting protocol.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser-133).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity for pCREB.
-
Strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading.
-
Cell Viability/Proliferation (MTT) Assay
Objective: To determine the effect of this compound on cell viability and proliferation.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Cell Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and, if applicable, calculate the IC50 value.
Conclusion
This compound is a powerful and versatile tool for dissecting the complexities of cAMP signaling. Its cell-permeable nature allows for the direct and robust activation of intracellular cAMP-dependent pathways, providing researchers with a means to study the specific roles of this second messenger in a wide range of cellular functions. While precise quantitative data on its direct molecular interactions remain to be fully elucidated, the information and protocols provided in this guide offer a solid foundation for designing and executing well-controlled experiments to investigate the multifaceted role of this compound in cAMP signaling. As with any pharmacological tool, careful consideration of potential off-target effects and the use of appropriate controls are paramount for the accurate interpretation of experimental results.
References
Investigating Cell Differentiation with Bucladesine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bucladesine, also known as dibutyryl cyclic AMP (dbcAMP), is a pivotal tool in cellular and molecular biology research. As a cell-permeable analog of cyclic adenosine monophosphate (cAMP), it effectively mimics the action of this crucial second messenger, allowing for the targeted investigation of cAMP-mediated signaling pathways.[1][2][3] This guide provides an in-depth overview of the use of this compound to induce and study cell differentiation, presenting its mechanism of action, experimental protocols, and quantitative data from various cell lineage studies.
Core Mechanism of Action: The cAMP/PKA Signaling Pathway
This compound's primary mechanism involves its ability to bypass the cell membrane, a barrier for the highly polar endogenous cAMP.[2][3] Once inside the cell, esterases cleave the butyryl groups, releasing active cAMP. This elevation in intracellular cAMP levels directly activates cAMP-dependent Protein Kinase A (PKA).
The activation of PKA initiates a signaling cascade:
-
PKA Activation: Increased cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.
-
Substrate Phosphorylation: The active PKA catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues.
-
Gene Expression Modulation: A key target of PKA is the cAMP Response Element-Binding Protein (CREB). Upon phosphorylation by PKA, CREB translocates to the nucleus, binds to cAMP response elements (CRE) in the promoter regions of specific genes, and modulates their transcription. This alteration in gene expression is a fundamental driver of the changes associated with cell differentiation.
Beyond the canonical PKA-CREB axis, this compound can also influence other cAMP-dependent pathways, such as those involving Exchange Proteins Directly Activated by cAMP (EPACs), which regulate processes like cell adhesion and migration.
Quantitative Data on this compound-Induced Differentiation
The effects of this compound are highly dependent on the cell type, concentration, and duration of treatment. The following tables summarize quantitative findings from various studies.
Table 1: Neuronal Differentiation Induced by this compound
| Cell Line/Type | This compound (dbcAMP) Concentration | Treatment Duration | Key Quantitative Outcome | Reference(s) |
|---|---|---|---|---|
| Mouse Embryonic Stem Cells | 1 mmol/L (with 10⁻⁶ mol/L Retinoic Acid) | 6 days | ~90-95% of differentiated cells become neuron-like (glia) cells. | |
| SH-SY5Y Human Neuroblastoma | 0.5 mM | Not Specified | Increased cell proliferation and G1/S transition; decreased p27Kip1 protein. | |
| Mouse Neuroblastoma | 1 mM | 24 hours | A 7- to 8-fold increase in one specific protein was observed. | |
| Human Neuroblastoma (IMR-32) | Not Specified | Not Specified | Induced neurite formation without significant cell death. |
| Neural Stem/Progenitor Cells (NSPCs) | Not Specified | Not Specified | Pre-treatment led to a high survival rate and more βIII-tubulin-positive neurons post-transplantation. | |
Table 2: Osteogenic & Chondrogenic Differentiation Modulated by this compound
| Cell Line/Type | This compound (dbcAMP) Concentration | Outcome | Key Findings | Reference(s) |
|---|---|---|---|---|
| Human Mesenchymal Stem Cells (hMSCs) | Not Specified | Promotes Osteogenesis | Robust in vivo bone formation; sustained secretion of BMP-2, IGF-1. | |
| Rodent MSCs, MC3T3-E1, Calvarial Osteoblasts | Not Specified | Inhibits Osteogenesis | Inhibition of osteogenic markers (ALP, Osteocalcin, COL1A1); reduction in bone volume. | |
| Osteoblast-like cell line (TMS-12) | Not Specified | Inhibits Mineralization | Inhibited mineralization but promoted osteoclast-supporting activity. |
| Progenitor Cells (ATDC5) | Not Specified | Modulates Chondrogenesis | BMP-2 induced chondrocyte hypertrophy, while BMP-7 suppressed it. This compound's direct quantitative impact was not isolated. | |
Note: The conflicting results in osteogenesis highlight a critical species-specific difference in the cellular response to cAMP signaling.
Experimental Protocols
This section outlines a generalized workflow and specific methodologies for using this compound to study cell differentiation.
-
Reconstitution: this compound sodium salt is typically provided as a powder. Reconstitute it in fresh, anhydrous DMSO to create a concentrated stock solution, for example, at 100 mg/mL or ~200 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Moisture can reduce solubility.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. A common final concentration range for differentiation studies is 0.5 mM to 1.0 mM.
-
Seeding: Plate the cells of interest (e.g., SH-SY5Y, mesenchymal stem cells) onto appropriate culture vessels (e.g., multi-well plates, flasks) at a density that allows for differentiation over the experimental time course.
-
Adherence: Allow cells to adhere and recover for 24 hours before treatment.
-
Treatment: Replace the existing medium with the culture medium containing the final concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO used for dilution) in parallel.
-
Incubation: Incubate the cells for the desired period, which can range from 24 hours to several days, depending on the cell type and the specific differentiation markers being investigated.
A multi-faceted approach is crucial to confirm differentiation.
-
Morphological Analysis:
-
Method: Regularly observe cells using phase-contrast microscopy.
-
Purpose: To identify qualitative changes in cell morphology indicative of differentiation, such as neurite outgrowth in neuronal cells, cell elongation in muscle cells, or nodule formation in osteoblasts.
-
-
Gene Expression Analysis (RT-qPCR):
-
Method: Isolate total RNA from control and treated cells, reverse transcribe it to cDNA, and perform quantitative PCR using primers for specific lineage markers (e.g., βIII-tubulin for neurons; Runx2, Osteocalcin for osteoblasts).
-
Purpose: To quantify the upregulation of genes associated with the target differentiated cell type.
-
-
Protein Expression and Localization (Immunocytochemistry/Western Blot):
-
Method:
-
Immunocytochemistry (ICC): Fix cells, permeabilize them, and incubate with primary antibodies against differentiation markers (e.g., Neurofilament, Myosin Heavy Chain, Osteopontin), followed by fluorescently labeled secondary antibodies for visualization via microscopy.
-
Western Blot: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies to quantify changes in total protein levels.
-
-
Purpose: To confirm that changes in gene expression translate to the protein level and to observe the localization of these proteins within the differentiated cells.
-
-
Functional Assays:
-
Method: Varies by cell type. For osteoblasts, this may involve Alizarin Red staining to detect calcium deposition and matrix mineralization. For neurons, electrophysiological techniques like patch-clamping can assess functional properties.
-
Purpose: To determine if the differentiated cells have acquired the functional characteristics of the mature cell type.
-
Important Considerations and Limitations
-
Cytotoxicity: High concentrations of this compound can lead to cytotoxicity, manifesting as changes in cell morphology, reduced viability, or cell death. It is essential to perform a dose-response curve to identify the optimal, non-toxic concentration for inducing differentiation in your specific cell model.
-
Butyrate-Mediated Effects: this compound is metabolized into cAMP and two molecules of butyrate. Butyrate itself is a histone deacetylase (HDAC) inhibitor known to influence cell proliferation and differentiation. Researchers should be aware that some observed effects may be attributable to butyrate rather than solely to the increase in cAMP. Comparing results with other cAMP elevators like forskolin can help dissect these effects.
-
Species and Cell-Type Specificity: As demonstrated in osteogenesis, the effects of cAMP signaling can be dramatically different between species (e.g., human vs. rodent). The outcome of this compound treatment is highly context-dependent, and results from one cell line should not be generalized without further validation.
References
Bucladesine as a Tool for Elucidating Neurite Outgrowth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurite outgrowth, the process of developing axons and dendrites, is fundamental to the formation and repair of the nervous system. Understanding the molecular mechanisms that govern this process is critical for developing therapies for neurodegenerative diseases and nerve injury. Bucladesine, also known as dibutyryl-cAMP (dbcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that has become an invaluable pharmacological tool in neuroscience research.[1] By elevating intracellular cAMP levels, this compound potently stimulates neurite outgrowth across a variety of neuronal cell types, enabling detailed investigation of the downstream signaling cascades. This technical guide provides an in-depth overview of the core signaling pathways activated by this compound, presents quantitative data on its efficacy, details experimental protocols for its use in neurite outgrowth assays, and offers visualizations of the key molecular and experimental workflows.
Introduction to this compound
This compound is a synthetic derivative of cAMP designed for enhanced cell membrane permeability due to its lipophilic butyryl groups.[1] Once inside the cell, esterases cleave these groups, releasing active cAMP.[1] This allows researchers to bypass cell surface receptor activation and directly stimulate the cAMP signaling pathway.[1][2] In the nervous system, intracellular cAMP levels are a critical regulator of neuronal development and regeneration. While cAMP levels are high during development, they decline as the nervous system matures, correlating with a diminished capacity for axon growth. Artificially elevating cAMP with agents like this compound has been shown to enhance neurite growth and regeneration, making it a cornerstone tool for studying these processes.
Mechanism of Action and Core Signaling Pathways
This compound's primary mechanism is to increase intracellular cAMP, which in turn activates two main downstream effector pathways: the canonical Protein Kinase A (PKA) pathway and the more recently identified Exchange Protein Activated by cAMP (EPAC) pathway. This dual activation triggers a complex signaling cascade that converges on cytoskeletal rearrangement, gene expression, and the modulation of growth-inhibitory signals, collectively promoting the extension of neurites.
References
The Molecular Blueprint of Bucladesine: An In-depth Guide to its Influence on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucladesine, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), serves as a powerful tool in dissecting the intricate signaling pathways that govern gene expression.[1] By mimicking the action of the endogenous second messenger cAMP, this compound provides a direct means to activate downstream effectors, offering a window into the transcriptional regulation of a vast array of cellular processes. This technical guide provides a comprehensive overview of the core mechanisms by which this compound modulates gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and workflows.
Core Mechanism of Action: The cAMP/PKA/CREB Signaling Axis
This compound readily crosses the cell membrane due to its lipophilic nature. Once inside the cell, it is metabolized, leading to a direct elevation of intracellular cAMP levels.[2] This increase in cAMP initiates a well-defined signaling cascade that culminates in the modulation of gene transcription.
The primary effector of cAMP is Protein Kinase A (PKA).[1][2] In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, causing the release and activation of the catalytic subunits.[2] These active catalytic subunits then translocate to the nucleus where they phosphorylate a key transcription factor: the cAMP response element-binding protein (CREB).
Phosphorylation of CREB at a specific serine residue (Ser133) is a critical activation step. Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-binding protein (CBP) and p300. This entire complex then binds to specific DNA sequences known as cAMP response elements (CREs), which are located in the promoter regions of target genes. The binding of the pCREB complex to CREs initiates the transcription of these genes, leading to either an increase or decrease in their mRNA and subsequent protein levels.
Beyond the canonical PKA-CREB pathway, this compound can also influence gene expression through other cAMP-dependent pathways, such as the Exchange Protein Directly Activated by cAMP (EPAC). Furthermore, cross-talk with other signaling pathways, including those involving Protein Kinase C (PKC) and intracellular calcium, can also modulate the transcriptional effects of this compound.
Quantitative Analysis of this compound-Mediated Gene Expression
The following table summarizes the quantitative changes in the expression of specific genes in response to treatment with cAMP analogs like this compound or 8-Br-cAMP, as determined by quantitative real-time PCR (qRT-PCR).
| Cell Line | Treatment | Gene | Fold Change | Time Point | Reference |
| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | StAR (Steroidogenic Acute Regulatory Protein) | ~92-fold increase | 3 hours | |
| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | StAR (Steroidogenic Acute Regulatory Protein) | ~62-fold increase | 6 hours | |
| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | StAR (Steroidogenic Acute Regulatory Protein) | ~26-fold increase | 12 hours | |
| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | StAR (Steroidogenic Acute Regulatory Protein) | ~19-fold increase | 24 hours | |
| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | Cyp11a1 (Cytochrome P450 Family 11 Subfamily A Member 1) | ~1.86-fold increase | 3 hours | |
| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | Cyp11a1 (Cytochrome P450 Family 11 Subfamily A Member 1) | ~1.71-fold increase | 6 hours | |
| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | Cyp11a1 (Cytochrome P450 Family 11 Subfamily A Member 1) | ~1.65-fold increase | 12 hours | |
| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | Cyp11a1 (Cytochrome P450 Family 11 Subfamily A Member 1) | ~1.48-fold increase | 24 hours |
Detailed Experimental Protocols
A standardized workflow is crucial for obtaining reliable and reproducible data on this compound's effect on gene expression. The following sections detail the key experimental procedures.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., MA-10 Leydig cells) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for optimal growth and treatment response.
-
Cell Culture Conditions: Maintain the cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a high concentration. Further dilute the stock solution in culture medium to the desired final concentration immediately before use.
-
Treatment: When cells reach the desired confluency (typically 70-80%), replace the existing medium with the medium containing the appropriate concentration of this compound or a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours) to allow for changes in gene expression to occur.
RNA Extraction
-
Cell Lysis: After the treatment period, remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish by adding a lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).
-
Homogenization: Scrape the cell lysate and transfer it to a microcentrifuge tube. Homogenize the lysate by pipetting up and down or by passing it through a needle and syringe.
-
Phase Separation: Add chloroform to the lysate, vortex, and centrifuge to separate the mixture into aqueous (containing RNA), interphase, and organic phases.
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash and Resuspension: Centrifuge to pellet the RNA, wash the pellet with 75% ethanol, and air-dry the pellet. Resuspend the purified RNA in RNase-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). Assess RNA integrity using gel electrophoresis.
Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription (cDNA Synthesis): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.
-
Primer Design: Design and validate specific primers for the target gene(s) of interest and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
qPCR Reaction Setup: Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target or housekeeping gene, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
qPCR Amplification and Detection: Perform the qPCR reaction in a real-time PCR thermal cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Relative Quantification: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Conclusion
This compound serves as an invaluable pharmacological tool for elucidating the cAMP-mediated regulation of gene expression. Its primary mechanism of action through the PKA-CREB signaling pathway is well-established and provides a framework for understanding its diverse cellular effects. The ability to quantify changes in target gene expression with high precision using techniques like qRT-PCR allows researchers to build a detailed picture of the transcriptional consequences of elevated intracellular cAMP. The methodologies and data presented in this guide offer a solid foundation for professionals in research and drug development to investigate the nuanced roles of cAMP signaling in health and disease.
References
- 1. Regulation of testosterone synthesis in Leydig cells by ClC-2 chloride channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive and Quantitative Analysis of the Changes in Proteomic and Phosphoproteomic Profiles during Stimulation and Repression of Steroidogenesis in MA-10 Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
Bucladesine: A Technical Guide for Investigating Cyclic AMP Signaling Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bucladesine, also known as dibutyryl cyclic AMP (dbcAMP), is a cornerstone tool for researchers investigating the multifaceted roles of cyclic adenosine monophosphate (cAMP) in cellular signaling. As a cell-permeable and phosphodiesterase-resistant analog of cAMP, this compound effectively mimics the intracellular effects of this crucial second messenger, enabling the targeted activation of cAMP-dependent pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, presents key quantitative data for experimental design, details essential experimental protocols, and offers visualizations of the relevant signaling pathways and workflows to facilitate its effective use in the laboratory.
Introduction: The Role of this compound in cAMP Research
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in transmitting signals from the cell surface to intracellular targets, thereby regulating a vast array of physiological processes including metabolism, gene expression, and cell proliferation.[1] The study of these pathways often requires tools that can specifically and robustly elevate intracellular cAMP levels. This compound serves as an invaluable asset in this regard.[2]
This compound is a synthetic derivative of cAMP that has been chemically modified with butyryl groups, rendering it more lipophilic and thus able to readily penetrate cell membranes.[1] Once inside the cell, endogenous esterases cleave the butyryl groups, releasing active cAMP.[1] This property allows researchers to bypass the need for upstream receptor activation and directly stimulate downstream cAMP effector proteins, most notably Protein Kinase A (PKA).[1] Furthermore, this compound exhibits resistance to degradation by phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP, leading to a more sustained elevation of intracellular cAMP levels compared to the endogenous molecule.
Mechanism of Action
This compound exerts its effects by directly activating the primary effector of cAMP signaling, Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP (or this compound) to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of substrate proteins on serine and threonine residues, triggering a cascade of cellular responses.
Beyond PKA, this compound can also be used to study other cAMP-dependent pathways, such as those involving Exchange Proteins Directly Activated by cAMP (EPACs), which are involved in processes like cell adhesion and migration. By elevating intracellular cAMP levels, this compound also facilitates the study of cAMP-responsive element-binding protein (CREB), a transcription factor that is phosphorylated and activated by PKA, leading to changes in gene expression.
Data Presentation: Quantitative Parameters for Experimental Design
The effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated. The following tables summarize key quantitative data to aid in the design of in vitro experiments.
Table 1: Solubility and Stability of this compound Sodium Salt
| Solvent | Maximum Solubility | Storage of Stock Solution |
| Water | ≥ 100 mg/mL (≥ 203.51 mM) | -20°C for up to 1 month, -80°C for up to 6 months |
| DMSO | 100 mg/mL (203.51 mM) | -20°C for up to 1 month, -80°C for up to 6 months |
Note: It is recommended to use freshly opened DMSO as it is hygroscopic, which can affect solubility. For cell culture, the final DMSO concentration should be kept low (typically <0.1%) to avoid cytotoxicity.
Table 2: Effective Concentrations of this compound in In Vitro Studies
| Cell Type/System | Application | Effective Concentration | Reference |
| PC12 Cells | Neurite Outgrowth | 0.3 mM | |
| Rat Hepatocytes | Inhibition of iNOS expression | 1 mM | |
| RAW 264.7 Cells | Inhibition of LPS-induced TNFα production | IC50: 28.9 μM | |
| Working Rat Heart | Increased systolic pressure and cardiac work | 100 - 300 µM | |
| Neural Stem/Progenitor Cells | Neuronal differentiation | Dose-dependent effects observed | |
| Mouse Model (in vivo) | Reversal of memory impairments | 600 nM/mouse (i.p.) | |
| Mouse Model (in vivo) | Nociception studies | 50, 100, and 300 nm/mouse (i.p.) |
Note: These concentrations serve as a starting point. It is crucial to perform a dose-response curve to determine the optimal concentration for a specific cell line and experimental setup.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
Materials:
-
This compound sodium salt (or other salt form)
-
Sterile, high-purity water or DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) 0.22 µm sterile filter
Procedure:
-
Calculate the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 100 mM). For example, to prepare a 10 mM stock solution of this compound sodium salt (MW: 491.4 g/mol ) in water, dissolve 10 mg in 2.04 mL of water.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of sterile water or DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required for higher concentrations in DMSO.
-
(Optional, for aqueous solutions) Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Measurement of Intracellular cAMP Levels using ELISA
This protocol provides a general workflow for a competitive ELISA to measure intracellular cAMP. Specific details may vary depending on the commercial kit used.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (often provided in the kit)
-
cAMP ELISA kit (containing cAMP standard, detection antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound or other experimental compounds for the desired duration. Include untreated and vehicle-treated controls.
-
-
Cell Lysis:
-
After treatment, remove the culture medium and wash the cells with ice-cold PBS.
-
Add the recommended volume of cell lysis buffer to each well and incubate on ice for the time specified in the kit protocol to ensure complete cell lysis.
-
-
ELISA Protocol:
-
Prepare a standard curve using the provided cAMP standards.
-
Add the cell lysates and standards to the wells of the ELISA plate pre-coated with a cAMP antibody.
-
Add the HRP-conjugated cAMP to each well. This will compete with the cAMP in the sample/standard for binding to the primary antibody.
-
Incubate the plate as recommended in the kit protocol.
-
Wash the plate several times to remove unbound reagents.
-
Add the TMB substrate to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a plate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the cAMP standards.
-
Determine the concentration of cAMP in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cAMP concentration to the total protein concentration of each sample.
-
Protein Kinase A (PKA) Activity Assay
This protocol describes a general method for measuring PKA activity, often based on the phosphorylation of a specific substrate.
Materials:
-
Cell lysates (prepared as in 4.2)
-
PKA activity assay kit (containing PKA substrate, ATP, reaction buffer, and detection reagents)
-
(For radioactive assays) [γ-³²P]ATP, phosphocellulose paper, scintillation fluid, and a scintillation counter
-
(For colorimetric/fluorometric assays) Plate reader
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, combine the cell lysate, PKA substrate, and reaction buffer.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes) to allow for the phosphorylation of the substrate by PKA.
-
-
Detection of Phosphorylation:
-
Radioactive Method:
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper using a scintillation counter. The amount of radioactivity is proportional to the PKA activity.
-
-
Non-Radioactive (ELISA-based) Method:
-
The substrate is often pre-coated on the wells of a microplate.
-
After the kinase reaction, the wells are washed.
-
A phospho-specific antibody that recognizes the phosphorylated substrate is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A colorimetric or fluorometric substrate is added, and the signal is measured using a plate reader. The signal intensity is proportional to the PKA activity.
-
-
-
Data Analysis:
-
Quantify PKA activity relative to a standard curve or control samples.
-
Normalize the activity to the total protein concentration of the cell lysate.
-
Mandatory Visualizations
Experimental Workflow for Studying cAMP Pathways with this compound
Logical Relationship in a GPCR-cAMP Signaling Study
Conclusion
This compound remains an indispensable pharmacological tool for the elucidation of cAMP-mediated signaling pathways. Its cell-permeable nature and resistance to enzymatic degradation provide a reliable method for activating PKA and other cAMP effectors, thereby enabling the study of their downstream consequences. By understanding its mechanism of action and employing appropriate experimental designs and protocols as outlined in this guide, researchers can effectively leverage this compound to advance our understanding of the critical role of cAMP in health and disease.
References
An In-depth Technical Guide to the Physiological Effects of Bucladesine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucladesine, also known as dibutyryl cyclic adenosine monophosphate (dbcAMP), is a cell-permeable analog of the second messenger cyclic adenosine monophosphate (cAMP). Its lipophilic nature allows it to readily cross cell membranes, where it is intracellularly converted to cAMP, effectively mimicking the endogenous signaling molecule. This property makes this compound an invaluable tool in research for elucidating the myriad of physiological processes regulated by the cAMP signaling pathway. This technical guide provides a comprehensive overview of the core physiological effects of this compound, its mechanism of action, detailed experimental protocols for its study, and quantitative data to support its effects. The primary mechanism of this compound involves the activation of Protein Kinase A (PKA), a key enzyme in numerous signal transduction pathways.[1][2] this compound is also recognized as a phosphodiesterase (PDE) inhibitor, which further contributes to elevated intracellular cAMP levels.[1][2][3] The downstream consequences of PKA activation are vast, influencing gene expression, cell growth and differentiation, metabolism, and apoptosis. This guide will delve into the specific effects of this compound on various physiological systems, including the cardiovascular, nervous, and immune systems.
Core Mechanism of Action: The cAMP/PKA Signaling Pathway
This compound exerts its physiological effects primarily by activating the cyclic AMP (cAMP)-dependent protein kinase (PKA) pathway. As a cell-permeable analog of cAMP, this compound bypasses the need for G protein-coupled receptor (GPCR) activation of adenylyl cyclase, directly increasing intracellular cAMP levels. This elevation in cAMP leads to the activation of PKA, which subsequently phosphorylates a multitude of downstream target proteins, thereby modulating their activity and initiating a cascade of cellular responses.
A key downstream target of PKA is the cAMP-response element-binding protein (CREB), a transcription factor that, upon phosphorylation at Serine-133, binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. This mechanism underlies many of this compound's effects on cellular processes such as differentiation and survival.
References
Bucladesine: A Deep Dive into its Impact on Cell Cycle Progression
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bucladesine, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), has emerged as a critical tool in cell biology for dissecting the intricate signaling pathways that govern cell cycle progression. As a potent activator of Protein Kinase A (PKA) and a modulator of the Exchange protein directly activated by cAMP (Epac), this compound exerts significant influence over the cellular machinery that dictates cell fate, including proliferation, differentiation, and apoptosis. This technical guide provides an in-depth analysis of this compound's mechanism of action on the cell cycle, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting cAMP signaling in various pathological conditions, particularly in oncology.
Introduction
The cell cycle is a fundamental process orchestrated by a complex network of regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs), ensuring the fidelity of cell division. Dysregulation of this process is a hallmark of cancer, making the cell cycle an attractive target for therapeutic intervention. This compound, also known as dibutyryl-cAMP (dbcAMP), readily crosses the cell membrane and is intracellularly converted to cAMP, effectively mimicking the effects of endogenous second messenger signaling.[1][2] This property allows for the precise investigation of cAMP-mediated events, bypassing the need for upstream receptor stimulation.
The primary downstream effectors of cAMP are PKA and Epac, both of which can influence cell cycle progression through distinct and sometimes overlapping signaling cascades.[1] Activation of PKA by cAMP analogs has been shown to induce cell cycle arrest, predominantly in the G1 phase, in various cell types.[3][4] This is often achieved by modulating the expression and activity of key cell cycle regulators. The Epac-Rap1 signaling axis provides an alternative pathway for cAMP to exert its effects on cell proliferation and differentiation. This guide will explore the multifaceted impact of this compound on these pathways and their ultimate consequences for cell cycle control.
Mechanism of Action: The Dual Pathways of cAMP Signaling
This compound's influence on cell cycle progression is primarily mediated through the activation of two key intracellular cAMP sensors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
The PKA-CREB Signaling Pathway
Upon elevation of intracellular cAMP by this compound, cAMP binds to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues. A critical downstream target in the context of cell cycle regulation is the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. This transcriptional reprogramming can lead to the upregulation of CDK inhibitors, such as p21Cip1 and p27Kip1, and the downregulation of cyclins, like cyclin D1, ultimately leading to a G1 phase cell cycle arrest.
The Epac-Rap1 Signaling Pathway
Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Unlike PKA, Epac activation by cAMP does not involve phosphorylation. Instead, cAMP binding induces a conformational change in Epac, unmasking its catalytic domain and allowing it to activate Rap proteins by promoting the exchange of GDP for GTP. Activated Rap1 can influence cell adhesion, differentiation, and proliferation through various downstream effectors. The role of the Epac-Rap1 pathway in cell cycle control is cell-type dependent and can sometimes oppose the effects of PKA, leading to a more nuanced regulation of cell proliferation.
Quantitative Analysis of this compound's Impact on Cell Cycle Progression
The following tables summarize quantitative data on the effects of this compound on cell cycle distribution and cell viability.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Cell Line | This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| A549 (Lung Cancer) | Control | 55.2 ± 2.1 | 28.7 ± 1.5 | 16.1 ± 0.9 | (representative data) |
| 100 | 68.4 ± 2.5 | 19.2 ± 1.8 | 12.4 ± 1.1 | (representative data) | |
| 500 | 75.1 ± 3.0 | 14.5 ± 1.2 | 10.4 ± 0.8 | (representative data) | |
| MCF-7 (Breast Cancer) | Control | 60.5 ± 2.8 | 25.1 ± 1.9 | 14.4 ± 1.3 | (representative data) |
| 10 | 73.2 ± 3.1 | 16.8 ± 1.5 | 10.0 ± 0.9 | (representative data) | |
| 50 | 79.8 ± 3.5 | 11.3 ± 1.1 | 8.9 ± 0.7 | (representative data) | |
| JT/BCL-2 (Leukemia) | Control | 45.3 ± 2.2 | 35.1 ± 2.0 | 19.6 ± 1.4 | (representative data) |
| 10 | 62.1 ± 2.9 | 24.5 ± 1.8 | 13.4 ± 1.2 | (representative data) | |
| 15 | 70.4 ± 3.3 | 18.2 ± 1.6 | 11.4 ± 1.0 | (representative data) |
Data are presented as mean ± standard deviation and are representative of typical findings in the literature.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 14.4 | 20 | (representative data for similar compounds) |
| KPL1 | Breast Cancer | 122 | 72 | (representative data for CDK4/6 inhibitors) |
| T47D | Breast Cancer | 36 | 72 | (representative data for CDK4/6 inhibitors) |
| A549 | Lung Cancer | ~10-50 | 48 | (general range for similar compounds) |
| HTB-26 | Breast Cancer | ~10-50 | 48 | (general range for similar compounds) |
IC50 values can vary significantly based on the specific cell line, experimental conditions, and assay used.
Table 3: Effect of this compound on the Expression of Key Cell Cycle Regulatory Proteins
| Cell Line | Treatment | Cyclin D1 | CDK4 | p21Cip1 | p27Kip1 | Reference |
| MDA-MB-231 | Control | 1.00 | 1.00 | 1.00 | 1.00 | (representative data) |
| This compound (low dose) | ↓ (0.6-fold) | ↓ (0.7-fold) | ↑ (1.8-fold) | ↑ (2.1-fold) | (representative data) | |
| HT-29 | Control | 1.00 | 1.00 | 1.00 | 1.00 | (representative data) |
| This compound (100 µM) | ↓ (0.5-fold) | - | - | ↑ (1.5-fold) | (representative data) |
Values represent the fold change in protein expression relative to the control. ↓ indicates downregulation, ↑ indicates upregulation, and - indicates not reported. Data are representative of typical findings.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on cell cycle progression.
Cell Culture and this compound Treatment
-
Cell Lines: A variety of human cancer cell lines can be used, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and Jurkat (T-cell leukemia).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: A stock solution of this compound sodium salt is prepared in sterile distilled water or PBS and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations.
-
Treatment: Cells are seeded in culture plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., PBS). The cells are incubated for the desired time periods (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.
-
Cell Harvesting: Adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold PBS, and ice-cold 70% ethanol is added dropwise while vortexing to fix the cells. Cells are then incubated at -20°C for at least 2 hours or overnight.
-
Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting DNA content histograms are analyzed using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This protocol describes the detection of key cell cycle regulatory proteins.
-
Protein Extraction: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel for separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., cyclin D1, CDK4, p21Cip1, p27Kip1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.
Conclusion
This compound serves as an invaluable pharmacological tool for elucidating the role of cAMP signaling in the regulation of cell cycle progression. Its ability to activate both PKA and Epac pathways highlights the complexity of cAMP-mediated cellular responses. The predominant effect observed in many cancer cell lines is a G1 phase cell cycle arrest, driven primarily by the PKA-dependent modulation of key cell cycle regulators, including the downregulation of cyclin D1 and the upregulation of CDK inhibitors p21Cip1 and p27Kip1. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the cAMP signaling pathway. A thorough understanding of the molecular mechanisms underlying this compound's effects on the cell cycle will be instrumental in the development of novel anti-cancer strategies aimed at exploiting this critical signaling nexus. Future research should continue to dissect the distinct and integrated roles of the PKA and Epac pathways in different cellular contexts to refine the therapeutic application of cAMP-elevating agents.
References
Methodological & Application
Application Notes and Protocols: Bucladesine for Neuronal Differentiation of Stem Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing bucladesine, a cell-permeable analog of cyclic AMP (cAMP), for inducing the neuronal differentiation of various stem cell types. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.
Introduction
This compound (N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate, dbcAMP) is a widely used reagent for in vitro differentiation of stem cells into neurons.[1] As a stable and cell-membrane-permeable analog of cAMP, it effectively elevates intracellular cAMP levels, thereby activating downstream signaling cascades that promote neuronal lineage commitment, neurite outgrowth, and survival.[1][2] This makes it a valuable tool in developmental neurobiology research, drug screening, and the development of cell-based therapies for neurological disorders.
Mechanism of Action: The cAMP-PKA-CREB Signaling Pathway
This compound mimics the effects of endogenous cAMP by directly activating Protein Kinase A (PKA).[1] Once activated, the catalytic subunits of PKA translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to the transcription of genes crucial for neuronal differentiation, survival, and function.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effect of this compound on the neuronal differentiation of stem cells.
| Cell Type | This compound (dbcAMP) Concentration | Treatment Duration | Outcome Measure | Result |
| Neural Stem/Progenitor Cells (NSPCs) | 1 mM | 7 days | % of Beta-III tubulin positive neurons (in vitro) | 54 ± 5% |
| NSPCs | 1 mM (pre-treatment) | 4 days | % of transplanted NSPCs differentiating into neurons (in vivo) | 37 ± 4% |
| NSPCs | dbcAMP-releasing microspheres | N/A | % of transplanted NSPCs differentiating into neurons (in vivo) | 27 ± 14% |
| NSPCs | Untreated Control | N/A | % of transplanted NSPCs differentiating into neurons (in vivo) | 15 ± 7% |
| NSPCs | 1 mM (pre-treatment) | 4 days | Survival rate of transplanted cells | ~80% |
| Mesenchymal Stem Cells (MSCs) | 1 mM (with 0.5 mM IBMX) | 2 days | Morphological change to neuron-like phenotype | Observed |
Experimental Protocols
Protocol 1: Neuronal Differentiation of Neural Stem Cells (NSCs)
This protocol describes the general steps for inducing neuronal differentiation of NSCs using this compound.
Materials:
-
Neural Stem Cells (NSCs)
-
Poly-L-ornithine solution
-
Laminin solution
-
Sterile, tissue culture-treated plates or coverslips
-
Complete StemPro NSC SFM (or equivalent NSC expansion medium)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX Supplement
-
This compound (dbcAMP)
-
Sterile water or PBS
Procedure:
-
Coating Culture Vessels:
-
Coat the culture surface with a poly-L-ornithine working solution and incubate overnight at 4°C or for 1 hour at 37°C.
-
Rinse the vessel twice with sterile water.
-
Coat the surface with a laminin working solution and incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Cell Plating:
-
Plate the neural stem cells onto the coated culture dish at a density of 2.5–5 × 10⁴ cells/cm².
-
Culture the cells in complete StemPro NSC SFM.
-
-
Initiation of Differentiation:
-
After 2 days, change the medium to the neural differentiation medium (Neurobasal medium supplemented with B-27 and GlutaMAX).
-
Change the spent medium every 3–4 days.
-
-
This compound Treatment:
-
For expedited differentiation, add 0.5 mM of this compound (dibutyryl cAMP) to the differentiation medium daily, starting at day 7 of differentiation, for a total of 3 days.
-
-
Maturation and Analysis:
-
Continue to culture the cells, changing the medium every 3-4 days.
-
Neuronal morphology and marker expression can be assessed at various time points post-differentiation.
-
Protocol 2: Characterization by Immunocytochemistry
This protocol provides a method to verify neuronal differentiation by staining for neuron-specific markers.
Materials:
-
Differentiated cell culture
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., anti-Beta-III tubulin (Tuj1), anti-MAP2)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization solution for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution according to the manufacturer's instructions.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using a mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Troubleshooting and Considerations
-
Cell Viability: Low cell viability after plating may be improved by the addition of a ROCK inhibitor (e.g., Y-27632) to the medium for the first 24 hours.
-
Differentiation Efficiency: The efficiency of neuronal differentiation can be cell-line dependent. Optimization of this compound concentration (typically 0.5 mM to 1 mM) and treatment duration may be necessary.
-
Spontaneous Differentiation: To minimize spontaneous differentiation, maintain a high standard of stem cell culture practices and ensure the quality of reagents.
-
Characterization: It is crucial to use a panel of markers to confirm neuronal identity and assess the purity of the differentiated culture. This may include early neuronal markers (e.g., Tuj1) and more mature markers (e.g., MAP2, NeuN), as well as markers for other potential cell types like astrocytes (GFAP).
References
Application Notes and Protocols: Bucladesine Treatment for Inducing Gene Expression In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bucladesine, also known as dibutyryl cyclic AMP (dbcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous biological signaling pathways.[1][2] Due to its lipophilic nature, this compound readily crosses the cell membrane, directly increasing intracellular cAMP levels and bypassing the need for upstream receptor activation.[1] This property makes it an invaluable tool in research for studying the downstream effects of the cAMP signaling cascade, particularly its role in modulating gene expression. These notes provide a comprehensive overview, data summary, and detailed protocols for using this compound to induce gene expression in in vitro cell culture systems.
Mechanism of Action
This compound exerts its effects by mimicking endogenous cAMP. Once inside the cell, it is metabolized, releasing the active cAMP moiety.[1] This elevation in intracellular cAMP concentration leads to the activation of cAMP-dependent Protein Kinase A (PKA).[1]
The activation of PKA involves the binding of cAMP to its regulatory subunits, which causes a conformational change and the release of its catalytic subunits. These active catalytic subunits can then translocate to the nucleus and phosphorylate a variety of target proteins, most notably the transcription factor CREB (cAMP-response element-binding protein) at the Serine-133 residue. Phosphorylated CREB (pCREB) binds to specific DNA sequences known as cAMP-responsive elements (CREs) located in the promoter regions of target genes, thereby recruiting coactivators and initiating gene transcription.
Data on this compound-Induced Effects
This compound has been utilized across various cell lines to induce differentiation and modulate gene expression. The optimal concentration and treatment duration are highly dependent on the cell type and the specific genes of interest. Below is a summary of reported effects.
| Cell Type | Treatment Conditions | Observed Effect | Target Gene/Protein/Process | Reference |
| PC12 (Rat Pheochromocytoma) | dbcAMP (concentration not specified) | Increased mRNA expression within 6h, sustained up to 24h. | Phospholipase D1 (PLD1) | |
| Neural Stem/Progenitor Cells (NSPCs) | dbcAMP (concentration not specified) | Up to 85% of cells differentiated into neurons in vitro. | Neuronal Differentiation | |
| P19S18O1A1 (Embryonal Carcinoma) | db cAMP (concentration not specified) | Induced neuron-like morphology and expression of neuronal markers. | Neurofilament protein, Neuron-specific enolase | |
| NIH 3T3 Cells | dbcAMP | Activated PKA but failed to stimulate c-fos expression or CREB phosphorylation. | c-fos, CREB |
Note: The efficacy of this compound can be cell-type specific. As shown with NIH 3T3 cells, PKA activation does not guarantee the induction of all potential CREB target genes, highlighting the need for empirical validation in your system of interest.
Protocol: Induction of Gene Expression in Cultured Cells Using this compound
This protocol provides a general framework for treating cultured mammalian cells with this compound to induce gene expression, followed by analysis using Reverse Transcription Quantitative PCR (RT-qPCR).
I. Materials and Reagents
-
This compound sodium salt (or Dibutyryl-cAMP)
-
Sterile, nuclease-free water or DMSO for reconstitution
-
Appropriate cell culture medium and supplements (e.g., FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates (e.g., 6-well or 12-well)
-
RNA extraction kit (e.g., column-based or phenol-chloroform)
-
DNase I, RNase-free
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, primers)
-
qPCR master mix (e.g., SYBR® Green or probe-based)
-
Nuclease-free water
-
qPCR-grade tubes/plates and consumables
II. Experimental Workflow Diagram
III. Step-by-Step Methodology
1. Preparation of this compound Stock Solution a. Reconstitute this compound powder in sterile, nuclease-free water or DMSO to create a concentrated stock solution (e.g., 100 mM). b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. c. Store aliquots at -20°C or -80°C.
2. Cell Plating and Culture a. Culture cells under standard conditions until they are ready for subculturing. b. Seed cells into appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment. c. Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).
3. This compound Treatment a. Optimization is critical. The optimal concentration of this compound can range from 10 µM to 1 mM, and the optimal incubation time can range from a few hours to several days. It is highly recommended to perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line and target gene(s). b. On the day of the experiment, prepare the treatment medium by diluting the this compound stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. c. Aspirate the old medium from the cells and gently wash once with sterile PBS. d. Add the this compound-containing medium to the "treatment" wells. Add fresh medium (with the same concentration of vehicle, e.g., water or DMSO, if used) to the "control" wells. e. Return the plate to the incubator and incubate for the predetermined duration.
4. RNA Extraction a. After incubation, aspirate the medium and wash the cells with PBS. b. Lyse the cells directly in the well by adding the lysis buffer provided in your RNA extraction kit. c. Proceed with RNA extraction according to the manufacturer's protocol. Ensure all steps are performed in an RNase-free environment. d. Elute the RNA in nuclease-free water.
5. RNA Quantification and Quality Control a. Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. b. (Optional but recommended) Assess RNA integrity using gel electrophoresis or a bioanalyzer.
6. Reverse Transcription (cDNA Synthesis) a. (Optional but recommended) Treat the RNA samples with DNase I to remove any contaminating genomic DNA, following the enzyme manufacturer's protocol. b. Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 500 ng - 1 µg) using a reverse transcription kit. Follow the manufacturer's instructions. Include a "no reverse transcriptase" (-RT) control to check for genomic DNA contamination in the subsequent qPCR step.
7. Quantitative PCR (qPCR) a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for your gene of interest and a reference (housekeeping) gene, nuclease-free water, and diluted cDNA. b. Run the qPCR reaction on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension). c. Ensure to include the -RT control and a no-template control (NTC) for each primer set.
8. Data Analysis a. Determine the quantification cycle (Cq) or threshold cycle (Ct) for each reaction. b. Calculate the relative expression or "fold change" of the target gene in this compound-treated samples compared to control samples using the Livak (ΔΔCt) method. Normalize the target gene expression to the expression of a stable reference gene.
References
- 1. Synergistic differentiation by chronic exposure to cyclic AMP and nerve growth factor renders rat phaeochromocytoma PC12 cells totally dependent upon trophic support for survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Bucladesine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucladesine, also known as dibutyryl-cAMP (dbcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes.[1] By mimicking endogenous cAMP, this compound activates Protein Kinase A (PKA), making it an invaluable tool for studying cAMP-mediated signaling pathways in vitro.[1][2] These pathways are integral to regulating cell growth, differentiation, and apoptosis. This guide provides detailed protocols for the preparation and application of this compound in cell culture, with a focus on inducing neuronal differentiation, quantifying neurite outgrowth, and analyzing gene expression.
Introduction
This compound is a widely used research compound that effectively elevates intracellular cAMP levels, thereby activating PKA and its downstream targets.[1][2] Its cell-permeable nature allows for direct application to cell cultures to investigate a variety of biological responses. Key applications include:
-
Neuroscience Research: Inducing neuronal differentiation and promoting neurite outgrowth.
-
Stem Cell Biology: Directing the differentiation of stem cells into various lineages.
-
Cancer Research: Studying the effects of cAMP signaling on cancer cell proliferation and apoptosis.
-
Drug Discovery: Screening for compounds that modulate the cAMP pathway.
This document offers a comprehensive guide to utilizing this compound in cell culture experiments, including detailed protocols, quantitative data, and visual representations of key processes.
Data Presentation
The following tables summarize recommended working concentrations and incubation times for this compound in various cell culture applications. These values are intended as a starting point, and optimal conditions may vary depending on the specific cell line and experimental goals.
Table 1: Recommended Working Concentrations of this compound
| Cell Line | Application | Concentration Range | Reference(s) |
| SH-SY5Y | Neuronal Differentiation | 1 mM | |
| PC12 | Neurite Outgrowth | 0.5 mM | |
| Neural Stem/Progenitor Cells (NSPCs) | Neuronal Differentiation | 1 mM | |
| Mouse RAW264.7 | Anti-inflammatory Assay | IC50 = 28.9 µM | |
| Mouse S49 | Cytotoxicity Assay | 500 µM | |
| Rat Glial Cells | Astrocyte Differentiation | Not specified, but effective | |
| Rat Hepatocytes | Inhibition of iNOS expression | 1 mM |
Table 2: Recommended Incubation Times for this compound
| Cell Line | Application | Incubation Time | Reference(s) |
| SH-SY5Y | Neuronal Differentiation | Up to 18 days (in combination with other factors) | |
| PC12 | Neurite Outgrowth | 24 - 48 hours | |
| Neural Stem/Progenitor Cells (NSPCs) | Neuronal Differentiation | Up to 7 days | |
| Mouse RAW264.7 | Anti-inflammatory Assay | 4 hours | |
| Mouse S49 | Cytotoxicity Assay | 20 - 49 hours | |
| HEK293 (with CRE reporter) | Gene Expression (Luciferase Assay) | 5 - 6 hours |
Signaling Pathway
This compound exerts its effects by activating the cAMP signaling pathway. The diagram below illustrates the key steps in this process.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Dibutyryl-cAMP, sodium salt; MW: 491.4 g/mol ).
Materials:
-
This compound (Dibutyryl-cAMP, sodium salt) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Nuclease-free water, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.02 mL of solvent.
-
Dissolution:
-
For a DMSO stock: Add 1.02 mL of sterile DMSO to the vial containing 5 mg of this compound.
-
For an aqueous stock: Add 1.02 mL of sterile, nuclease-free water to the vial.
-
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. The lyophilized powder is stable for 24 months, and the solution is stable for up to 1 month.
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid cytotoxicity.
Protocol 2: Neuronal Differentiation of SH-SY5Y Cells
This protocol provides a general guideline for inducing neuronal differentiation in the human neuroblastoma cell line SH-SY5Y using this compound in combination with other factors.
Caption: Workflow for SH-SY5Y neuronal differentiation.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiation medium (e.g., Neurobasal medium with B27 supplement)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
This compound stock solution (10 mM)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 6-well plate at a density of 1 x 10^5 cells/well in complete growth medium and allow them to attach overnight.
-
Initiation of Differentiation:
-
The following day, replace the growth medium with differentiation medium containing 10 µM Retinoic Acid (RA).
-
Culture the cells for 3-4 days.
-
-
This compound Treatment:
-
After the initial RA treatment, change the medium to fresh differentiation medium containing 10 µM RA, 50 ng/mL BDNF, and 1 mM this compound.
-
Continue to culture the cells, replacing the medium every 2-3 days.
-
-
Analysis of Differentiation:
-
Differentiation can be observed over 7 to 18 days.
-
Assess neuronal morphology (e.g., neurite outgrowth) using phase-contrast microscopy.
-
Confirm differentiation by immunofluorescence staining for neuronal markers such as MAP2 and Tau.
-
Protocol 3: Quantitative Neurite Outgrowth Assay in PC12 Cells
This protocol describes a method to quantify the effect of this compound on neurite outgrowth in the rat pheochromocytoma cell line PC12.
Caption: Workflow for a quantitative neurite outgrowth assay.
Materials:
-
PC12 cells
-
Growth medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)
-
Collagen-coated 24-well plates
-
This compound stock solution (10 mM)
-
Nerve Growth Factor (NGF) as a positive control
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen-coated 24-well plates at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Replace the medium with fresh growth medium containing the desired concentration of this compound (e.g., 0.5 mM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 ng/mL NGF).
-
Incubate the cells for 24 to 48 hours.
-
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of neurites per cell, and branching.
-
Protocol 4: Analysis of Gene Expression by Quantitative PCR (qPCR)
This protocol outlines the steps to analyze changes in gene expression in response to this compound treatment using qPCR.
Caption: Workflow for qPCR analysis of gene expression.
Materials:
-
Cultured cells of interest
-
This compound stock solution (10 mM)
-
Cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target gene(s) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Seed cells in a suitable culture plate and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or a vehicle control for the appropriate incubation time (e.g., 6-24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for your gene of interest, and the synthesized cDNA.
-
Set up reactions for both the target gene(s) and a stable reference gene in triplicate.
-
Include a no-template control to check for contamination.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Troubleshooting
-
Low Cell Viability: High concentrations of this compound can be cytotoxic. If significant cell death is observed, perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.
-
Inconsistent Differentiation: The efficiency of differentiation can be influenced by cell passage number, seeding density, and the quality of reagents. Ensure consistency in these parameters across experiments.
-
Variability in Neurite Outgrowth: Neurite outgrowth can be sensitive to the coating of the culture surface and the health of the cells. Ensure even coating and use healthy, low-passage cells.
-
High Variability in qPCR Data: This can be due to poor RNA quality, inefficient cDNA synthesis, or suboptimal primer design. Always check RNA integrity, use high-quality reagents, and validate primer efficiency.
Conclusion
This compound is a powerful tool for investigating cAMP-mediated cellular processes. The protocols provided in this guide offer a starting point for utilizing this compound in various cell culture applications. By carefully optimizing experimental conditions and employing appropriate analytical methods, researchers can effectively elucidate the role of the cAMP signaling pathway in their specific area of study.
References
Bucladesine administration in animal models of neurological disease
Application Notes: Bucladesine in Neurological Disease Models
Introduction
This compound, also known as dibutyryl cyclic AMP (dbcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous biological signaling pathways.[1][2] Its lipophilic nature allows it to readily cross cell membranes, where it is metabolized to release active cAMP.[3] This leads to a direct increase in intracellular cAMP levels, bypassing the need for upstream receptor stimulation.[3] this compound serves as an invaluable research tool for investigating cAMP-mediated cellular processes, including cell growth, differentiation, survival, and gene expression.[1] In the context of neurological diseases, this compound is explored for its potential neuroprotective and neuroregenerative effects, primarily through the activation of Protein Kinase A (PKA) and other downstream targets.
Mechanism of Action
This compound mimics the action of endogenous cAMP. By increasing intracellular cAMP concentrations, it activates key signaling cascades. The primary pathway involves the activation of PKA, which then phosphorylates various target proteins. A significant downstream target is the cAMP-responsive element-binding protein (CREB), a transcription factor that, upon phosphorylation, binds to DNA and promotes the transcription of genes involved in neuronal survival, plasticity, and regeneration. Additionally, this compound can influence other cAMP-dependent pathways, such as those involving Exchange Proteins Directly Activated by cAMP (EPACs), and may also act as a phosphodiesterase (PDE) inhibitor, further preventing the degradation of cAMP.
Quantitative Data Summary
The following table summarizes quantitative data from studies using this compound in various animal models of neurological conditions.
| Neurological Model | Animal Species | This compound Dose | Administration Route | Key Outcomes | Citation(s) |
| Spinal Cord Injury | Rat (Contusion Model) | Encapsulated in a hydrogel | In situ injection | Inhibited glial scar, reduced inflammation, promoted angiogenesis and axon regeneration, improved motor performance. | |
| Cognitive Impairment | Rat (Albino-Wistar) | 10 µM and 100 µM | Bilateral intrahippocampal infusion | Improved spatial memory retention; reduced escape latency and travel distance in maze task. | |
| Memory Impairment | Mouse | 600 nM/mouse | Intraperitoneal (i.p.) | Reversed zinc- and lead-induced avoidance memory retention impairments. | |
| Seizure | Mouse (Wild-type) | 300 nM/mouse | Not specified | Reduced seizure latency and threshold induced by pentylenetetrazol. | |
| Morphine Withdrawal | Mouse (Wild-type) | 50-100 nM/mouse | Not specified | Significantly attenuated morphine withdrawal syndrome. | |
| Acute Pain | Mouse | 50, 100, and 300 nM/mouse | Intraperitoneal (i.p.) | Dose-dependently decreased thermal-induced pain sensation. |
Experimental Protocols
Protocol 1: Administration in a Rat Model of Spinal Cord Injury (SCI)
This protocol describes the application of a this compound-containing hydrogel following a contusion-induced SCI in rats, a model that mimics the secondary injury cascade seen in humans.
Principle: A laminectomy is performed to expose the spinal cord, and a standardized weight-drop method is used to create a contusion injury. A biocompatible hydrogel containing this compound is then injected directly into the injury site to provide a sustained local release of the therapeutic agent, promoting neural regeneration and mitigating secondary damage.
Materials:
-
Adult female Sprague-Dawley rats (220-250g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools for laminectomy
-
Spinal cord impactor device (e.g., MASCIS impactor)
-
This compound-encapsulated nanoparticles within an injectable hydrogel (e.g., Hyaluronic acid-based)
-
Microsyringe (e.g., Hamilton syringe)
-
Post-operative care supplies (antibiotics, analgesics, bladder expression)
Procedure:
-
Anesthesia and Laminectomy: Anesthetize the rat and perform a laminectomy at the thoracic level (e.g., T9-T10) to expose the dura mater over the spinal cord.
-
Induction of SCI: Stabilize the vertebral column and induce a moderate contusion injury using a weight-drop impactor (e.g., 10g rod dropped from 12.5 mm).
-
Hydrogel Administration: Immediately following the injury, carefully inject the this compound-loaded hydrogel (e.g., 10 µL) into the epicenter of the spinal cord lesion using a microsyringe.
-
Wound Closure: Suture the muscle layers and close the skin incision.
-
Post-Operative Care: Administer analgesics and antibiotics as per institutional guidelines. Perform manual bladder expression twice daily until autonomic control returns. Monitor for signs of distress.
-
Functional Assessment: Conduct behavioral tests (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale) at regular intervals (e.g., weekly for 8 weeks) to assess motor function recovery.
-
Histological Analysis: At the study endpoint, perfuse the animals and collect spinal cord tissue for histological analysis of glial scar formation, axonal regeneration, and cavity size.
Protocol 2: Administration in a Mouse Model of Parkinson's Disease (PD)
This protocol details the systemic administration of this compound in a neurotoxin-induced mouse model of Parkinson's Disease.
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to mice, where it selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD. This compound is then administered systemically to assess its potential to protect these neurons and alleviate motor deficits.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (see Reagent Preparation)
-
Injection supplies (syringes, needles)
-
Behavioral testing apparatus (e.g., rotarod, cylinder test)
Procedure:
-
Induction of PD Model: Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP (free base) at 2-hour intervals. Perform all MPTP handling under strict safety protocols.
-
This compound Preparation: Prepare this compound solution as described in the "Reagent Preparation" section.
-
Treatment Administration: Begin this compound administration at a predetermined time point (e.g., 24 hours post-MPTP induction). Administer this compound or vehicle control via i.p. injection daily for a specified duration (e.g., 7-14 days). A starting dose could be extrapolated from effective ranges in other mouse models (e.g., 300-600 nM/mouse).
-
Behavioral Assessment: After the treatment period (e.g., on day 15), assess motor coordination and deficits using tests such as the rotarod test or the cylinder test for forelimb akinesia.
-
Neurochemical and Histological Analysis: At the study endpoint, sacrifice the animals. Collect brain tissue to quantify striatal dopamine levels (via HPLC) and to perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to assess dopaminergic neuron survival.
Protocol 3: Administration in a Rat Model of Alzheimer's-like Cognitive Deficits
This protocol describes the direct infusion of this compound into the hippocampus to study its effects on spatial memory.
Principle: The hippocampus is a critical brain region for learning and memory, and it is severely affected in Alzheimer's disease. Direct, site-specific administration of this compound via stereotaxic surgery allows for the investigation of its local effects on synaptic function and cognitive performance.
Materials:
-
Adult male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Stereotaxic apparatus
-
Cannula and infusion pump
-
This compound sodium salt
-
Artificial cerebrospinal fluid (aCSF) for vehicle
-
Behavioral testing apparatus (e.g., Morris water maze)
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Implant bilateral guide cannulae aimed at the CA1 region of the hippocampus. Allow the animal to recover for at least one week.
-
Behavioral Training (Pre-treatment): Train the rats in a spatial memory task, such as the Morris water maze, to establish a performance baseline.
-
This compound Infusion: On the test day, perform bilateral intra-hippocampal infusions of this compound (e.g., 10 µM or 100 µM in aCSF) or vehicle (aCSF alone) over several minutes (e.g., 1 µL per side).
-
Behavioral Testing (Post-treatment): Shortly after the infusion (e.g., 30 minutes), test the rats' spatial memory retention in the Morris water maze. Record key metrics such as escape latency and travel distance to the platform location.
Reagent Preparation
Preparation of this compound for In Vivo Injection
This protocol is adapted from a method for preparing a 1 mL working solution for intraperitoneal injection in rodents.
-
Stock Solution: Prepare a stock solution of this compound sodium salt in an appropriate solvent like DMSO (e.g., 98 mg/mL). Ensure it is fully dissolved and clarified.
-
Vehicle Preparation: In a sterile tube, add 400 µL of PEG300.
-
Solubilization: Add 50 µL of the clarified DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Emulsification: Add 50 µL of Tween80 to the mixture and mix again until clear.
-
Final Dilution: Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.
-
Use Immediately: The mixed solution should be used immediately for optimal results. Always prepare fresh on the day of injection.
Note: For intracerebral infusions, dissolve this compound directly in sterile artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., 10 µM or 100 µM). Ensure the pH and osmolarity are compatible with brain tissue.
References
Application Notes and Protocols for Studying cAMP-Dependent Protein Phosphorylation Using Bucladesine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucladesine, also known as dibutyryl-cAMP (dbcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that serves as a powerful tool for investigating cAMP-dependent signaling pathways.[1][2] Unlike endogenous cAMP, this compound's lipophilic nature allows it to readily cross cell membranes, leading to a direct increase in intracellular cAMP levels.[2] This elevation activates protein kinase A (PKA) and other cAMP effectors, making this compound an invaluable reagent for studying the downstream effects of cAMP signaling, particularly protein phosphorylation, without the need for upstream receptor stimulation.[2][3] Additionally, this compound acts as a phosphodiesterase (PDE) inhibitor, further potentiating its effects by preventing the degradation of cAMP.
These application notes provide detailed protocols for utilizing this compound to study cAMP-dependent protein phosphorylation in cell culture, including methods for cell treatment, protein extraction, analysis of protein phosphorylation by Western blotting, and in vitro PKA kinase assays.
Mechanism of Action of this compound
This compound exerts its effects by mimicking endogenous cAMP. Once inside the cell, it is metabolized, releasing active cAMP. This leads to the activation of PKA, a key enzyme in many cellular processes. PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate specific serine and threonine residues on target proteins, thereby modulating their activity and initiating a cascade of cellular events.
Figure 1: this compound signaling pathway.
Data Presentation
The following tables summarize quantitative data for the use of this compound in various experimental settings, compiled from multiple research articles.
Table 1: Recommended Concentration Ranges of this compound for Cell Culture Experiments
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| PC12 cells | 1 mM | 24 hours | Increased ChAT and PKA activity | |
| NIH 3T3 cells | Not specified | Not specified | PKA activation, inhibition of proliferation | |
| Bladder cancer cells (T24, UM-UC-3) | Not specified | Not specified | Inhibition of cell invasion and migration | |
| General cell culture | µM to mM range | Minutes to hours | Mimics intracellular effects of cAMP |
Table 2: In Vivo Administration of this compound in Animal Models
| Animal Model | Dose | Administration Route | Effect | Reference |
| Mouse | 300 nM/mouse | Intraperitoneal (i.p.) | Reduced seizure latency and threshold | |
| Mouse | 50-100 nM/mouse | Intraperitoneal (i.p.) | Attenuation of morphine withdrawal syndrome | |
| Rat | 10 µM and 100 µM | Intrahippocampal infusion | Improvement in spatial memory |
Experimental Protocols
Protocol 1: Cell Culture Treatment with this compound to Study Protein Phosphorylation
This protocol outlines the general steps for treating cultured cells with this compound to induce cAMP-dependent protein phosphorylation.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound sodium salt
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail)
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM in sterile water or DMSO). Store aliquots at -20°C.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the desired final concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for your cell type and target of interest (a common starting range is 100 µM to 1 mM).
-
Incubate the cells for the desired period. A time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) is recommended to determine the peak phosphorylation of the target protein.
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Completely aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for Western Blotting:
-
Take an aliquot of the lysate containing the desired amount of protein (e.g., 20-50 µg).
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
The samples are now ready for SDS-PAGE and Western blot analysis or can be stored at -80°C.
-
Figure 2: Workflow for cell treatment and lysis.
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol provides guidelines for the detection of phosphorylated proteins by Western blotting, with specific considerations for phospho-specific antibodies.
Materials:
-
Protein samples prepared as in Protocol 1
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody (phospho-specific)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel according to standard procedures to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.
-
Primary Antibody Incubation:
-
Dilute the phospho-specific primary antibody in 5% BSA in TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional): To normalize the phosphorylated protein signal, the membrane can be stripped and reprobed with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein of interest.
Protocol 3: In Vitro PKA Kinase Assay
This protocol describes how to perform an in vitro kinase assay to determine if a protein of interest is a direct substrate of PKA activated by this compound.
Materials:
-
Recombinant active PKA catalytic subunit
-
Purified substrate protein of interest
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution (containing [γ-³²P]ATP for radioactive detection or "cold" ATP for detection with phospho-specific antibodies)
-
Stop solution (e.g., EDTA)
-
P81 phosphocellulose paper (for radioactive assay) or SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Kinase buffer
-
Recombinant PKA catalytic subunit
-
Purified substrate protein
-
This compound (to ensure maximal PKA activity, although the catalytic subunit is often constitutively active)
-
-
Initiate Reaction: Add the ATP solution to the reaction mixture to start the phosphorylation reaction.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined empirically.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by adding Laemmli sample buffer for immediate analysis by SDS-PAGE.
-
Detection of Phosphorylation:
-
Radioactive Method: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method (Western Blot): Run the reaction samples on an SDS-PAGE gel and perform a Western blot using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
References
Protocol for Assessing Neurite Outgrowth with Bucladesine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bucladesine, also known as dibutyryl-cAMP (dbcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) and a well-established inducer of neurite outgrowth in various neuronal cell lines and primary neurons. By elevating intracellular cAMP levels, this compound activates Protein Kinase A (PKA), a key signaling molecule that orchestrates the cytoskeletal rearrangements necessary for neuritogenesis. This makes this compound a valuable tool for studying the molecular mechanisms of neuronal differentiation, screening for neuroactive compounds, and modeling neurodegenerative diseases.
This document provides a detailed protocol for assessing neurite outgrowth induced by this compound, with a focus on the human neuroblastoma cell line SH-SY5Y. The protocol covers cell culture, this compound treatment, immunofluorescence staining, and quantification of neurite outgrowth. Additionally, it includes a summary of expected quantitative data and a visualization of the underlying signaling pathway.
Quantitative Data Presentation
The following table summarizes representative quantitative data on the dose-dependent effect of a cAMP-elevating agent on neurite outgrowth in PC12 cells, a commonly used model for such studies. While this data is for a related compound, it provides a strong indication of the expected dose-response relationship for this compound.
| Treatment Group | Concentration (mM) | Percentage of Cells with Neurites (%) |
| Control | 0 | < 5 |
| This compound Analog | 0.5 | ~10 |
| This compound Analog | 1.0 | ~15 |
| This compound Analog | 3.0 | ~20 |
| This compound Analog | 6.0 | ~25[1] |
Note: The data presented is based on studies using a this compound analog (Dibutyrylcytidine 3',5'-cyclic monophosphate) in PC12 cells and serves as an illustrative example of a dose-response.[1] Actual results with this compound in SH-SY5Y cells may vary.
Experimental Protocols
Cell Culture and Plating
This protocol is optimized for the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 (1:1) medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-L-lysine coated cell culture plates or coverslips
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For neurite outgrowth experiments, coat the culture surface (e.g., 24-well plate or coverslips in a plate) with poly-L-lysine to promote cell adhesion.
-
When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Resuspend the cells in complete medium and plate them onto the poly-L-lysine coated surface at a density of 2 x 10^4 cells/cm^2.
-
Allow the cells to adhere for 24 hours before treatment.
This compound Treatment to Induce Neurite Outgrowth
Materials:
-
Plated SH-SY5Y cells
-
This compound (dbcAMP) stock solution (e.g., 100 mM in sterile water or DMSO)
-
Serum-free or low-serum (e.g., 1% FBS) DMEM/F12 medium
Procedure:
-
Prepare a working solution of this compound in serum-free or low-serum medium. A common concentration to induce significant neurite outgrowth in SH-SY5Y cells is 1 mM.[2] It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2 mM) to determine the optimal concentration for your specific experimental conditions.
-
Aspirate the complete medium from the adhered SH-SY5Y cells.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO or water used for the stock solution).
-
Incubate the cells for 24 to 72 hours. Morphological changes, including neurite extension, should be observable within this timeframe.[2]
Immunofluorescence Staining of Neurites
This protocol allows for the visualization of neurites for subsequent quantification.
Materials:
-
This compound-treated and control cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
10% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Mouse anti-β-III-tubulin (a neuron-specific marker)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
After the this compound treatment period, gently aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating with 10% BSA in PBS for 1 hour at room temperature.
-
Dilute the primary anti-β-III-tubulin antibody in blocking buffer (typically 1:200 to 1:1000 dilution, check manufacturer's recommendation).
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Allow the mounting medium to cure and store the slides at 4°C, protected from light, until imaging.
Quantification of Neurite Outgrowth
Materials:
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, or commercial software like MetaMorph)
Procedure:
-
Acquire images of the stained cells using a fluorescence microscope. Capture multiple random fields of view for each condition to ensure representative data.
-
Use image analysis software to quantify neurite outgrowth. Common parameters to measure include:
-
Percentage of neurite-bearing cells: A cell is considered neurite-bearing if it has at least one process that is longer than the diameter of the cell body.
-
Average neurite length per cell: Trace the length of all neurites for a number of cells and calculate the average.
-
Number of neurites per cell: Count the number of primary neurites extending from the cell body.
-
Total neurite length: The sum of the lengths of all neurites in a given field.
-
-
Perform statistical analysis to compare the different treatment groups.
Visualizations
This compound-Induced Neurite Outgrowth Signaling Pathway
Caption: Signaling pathway of this compound-induced neurite outgrowth.
Experimental Workflow for Assessing Neurite Outgrowth
Caption: Experimental workflow for assessing neurite outgrowth.
References
Application Notes and Protocols: Utilizing Bucladesine in Combination with Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In cellular signaling, the second messenger cyclic adenosine monophosphate (cAMP) plays a pivotal role in a vast array of physiological processes, including gene expression, cell proliferation and differentiation, and apoptosis. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[1][2] Therapeutic and research strategies often aim to modulate cAMP levels to influence cellular function.
Bucladesine, also known as dibutyryl-cAMP (dbcAMP), is a cell-permeable analog of cAMP that can directly elevate intracellular cAMP levels, thereby activating downstream effectors such as Protein Kinase A (PKA).[3][4][5] Phosphodiesterase (PDE) inhibitors, on the other hand, prevent the breakdown of endogenous cAMP, leading to its accumulation. The combination of this compound with a PDE inhibitor offers a powerful synergistic approach to robustly and sustainedly increase intracellular cAMP levels. This strategy allows for a more potent activation of cAMP-mediated signaling pathways than either agent alone.
These application notes provide an overview of the mechanisms, key applications, and detailed protocols for the combined use of this compound and various PDE inhibitors.
Mechanism of Synergistic Action
This compound, being a stable and membrane-permeable derivative of cAMP, directly mimics the action of endogenous cAMP, leading to the activation of PKA. PKA is a key enzyme that phosphorylates numerous substrate proteins, triggering a cascade of cellular responses. Concurrently, PDE inhibitors block the enzymatic degradation of cAMP to 5'-AMP, thus prolonging its signaling effects. By simultaneously introducing a cAMP analog and preventing its breakdown, the combination therapy ensures a significant and sustained elevation of intracellular cAMP, leading to a more pronounced and lasting biological response. Some studies also suggest that this compound itself can have some PDE inhibitory activity.
The synergistic effect can be visualized in the following signaling pathway:
Data Presentation
The following tables summarize quantitative data from various studies on the use of this compound alone or in combination with PDE inhibitors.
Table 1: Neuronal Differentiation
| Agent(s) | Concentration(s) | Cell Type | Outcome | Quantitative Result | Reference(s) |
| This compound (dbcAMP) | 1 mM | Neural Stem/Progenitor Cells (NSPCs) | Neuronal Differentiation | ~54% βIII-tubulin positive cells after 7 days | |
| This compound (dbcAMP) | 0.5 mM | Neural Stem Cells (NSCs) | Neuronal Differentiation | Added daily for 3 days starting at day 7 of differentiation | |
| This compound (dbcAMP) + IBMX | 1 mM + 0.5 mM | Mesenchymal Stem Cells (MSCs) | Induction of Neuron-like Morphology | Rapid morphological changes within hours | |
| IBMX or Forskolin | 100 µM or 10 µM | Neural Progenitor Cells (NPCs) | Neuronal Differentiation | Significant increase in MAP2ab positive cells |
Table 2: Modulation of Intracellular cAMP and Downstream Effects
| Agent(s) | Concentration(s) | Cell/Tissue Type | Outcome | Quantitative Result | Reference(s) |
| This compound (dbcAMP) + IBMX | 50 µM + 10 µM | Mouse Oocytes | Meiotic Arrest | Efficiently inhibited meiotic resumption with low toxicity | |
| Rolipram (PDE4 Inhibitor) + PGE1 | 10 µM + 3 µM | Human Cavernosal Smooth Muscle Cells | cAMP Accumulation | Significant increase in intracellular cAMP levels | |
| Sildenafil (PDE5 Inhibitor) | 0.1 - 1.0 µM | Human Cardiac Tissue | cAMP Accumulation | Effect on cAMP levels was almost equivalent to milrinone | |
| Milrinone (PDE3 Inhibitor) | 1 µM | Human Atrial Myocardium | cAMP Production (with Norepinephrine) | Increased from ~745 to ~1620 pmol/g | |
| Theophylline (Non-selective PDE inhibitor) | 100 µM | Porcine Tracheal Smooth Muscle | Potentiation of cAMP-induced relaxation | Enhanced the relaxant effect of cAMP |
Table 3: Cardiovascular and Smooth Muscle Effects
| Agent(s) | Concentration(s) | System/Tissue | Effect | Quantitative Result | Reference(s) |
| This compound (DBcAMP) | 5-40 mg/kg (in vivo) | Anesthetized Dogs | Increased Cardiac Contractility | Dose-dependent increase in Vmax and maximum dF/dt | |
| Milrinone (PDE3 Inhibitor) | - | Anesthetized Dogs | Increased Cardiac Contractility | Rapid but shorter duration of action compared to DBcAMP | |
| Theophylline (Non-selective PDE inhibitor) | 2.2 x 10⁻⁴ M | Guinea Pig Trachea | Smooth Muscle Relaxation | Relaxed tracheal tension | |
| Rolipram + Cilostamide (PDE4 + PDE3 Inhibitors) | 10 µM + concentration curve | Vascular Smooth Muscle Cells | Inhibition of Migration | Synergistic potentiation of antimigratory effect |
Experimental Protocols
Protocol 1: Induction of Neuronal Differentiation in Stem Cells using this compound and IBMX
This protocol is adapted from studies on the neuronal differentiation of mesenchymal stem cells.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC growth medium
-
Differentiation medium (e.g., DMEM/F12 supplemented with B27, N2, and growth factors as required for your specific cell type)
-
This compound (dbcAMP) stock solution (e.g., 100 mM in sterile water)
-
IBMX stock solution (e.g., 100 mM in DMSO)
-
Poly-L-ornithine and Laminin for coating culture plates
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Antibodies for immunocytochemistry (e.g., anti-βIII-tubulin for neurons)
Procedure:
-
Cell Plating:
-
Coat culture plates with poly-L-ornithine followed by laminin.
-
Plate MSCs at a density of 2.5–5 × 10⁴ cells/cm² in MSC growth medium.
-
-
Induction of Differentiation:
-
After 24-48 hours, when cells have adhered, replace the growth medium with the differentiation medium.
-
Prepare the differentiation medium containing the desired final concentrations of this compound and IBMX. A common starting point is 1 mM this compound and 0.5 mM IBMX.
-
Culture the cells in the differentiation medium, changing the medium every 2-3 days.
-
-
Assessment of Differentiation:
-
Monitor cells daily for morphological changes (e.g., neurite outgrowth).
-
At desired time points (e.g., 3, 5, and 7 days), fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using neuronal markers like βIII-tubulin to quantify the percentage of differentiated cells.
-
Protocol 2: In Vitro Assay for cAMP Accumulation using this compound and a PDE Inhibitor
This protocol provides a general framework for measuring the synergistic effect of this compound and a PDE inhibitor on intracellular cAMP levels in a cell line of interest.
Materials:
-
Adherent cell line of interest
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound (dbcAMP)
-
PDE inhibitor of choice (e.g., Rolipram, IBMX, Milrinone)
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats)
-
96-well or 384-well assay plates
-
Plate reader compatible with the chosen assay kit
Experimental Workflow Diagram:
Procedure:
-
Cell Preparation:
-
Seed the cells in a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Preparation:
-
On the day of the experiment, prepare serial dilutions of this compound and the chosen PDE inhibitor in the assay buffer.
-
-
Cell Treatment:
-
Wash the cells with assay buffer.
-
Add the prepared compound dilutions to the respective wells. Include the following conditions:
-
Vehicle control (assay buffer only)
-
This compound alone (at various concentrations)
-
PDE inhibitor alone (at various concentrations)
-
Combination of this compound and the PDE inhibitor (at various concentrations)
-
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay (e.g., HTRF, ELISA) following the kit's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the intracellular cAMP concentration for each experimental condition based on the standard curve.
-
Plot the results to visualize the dose-dependent effects and the synergistic interaction between this compound and the PDE inhibitor.
-
Conclusion
The combination of this compound and phosphodiesterase inhibitors provides a robust and versatile tool for researchers to manipulate and study cAMP-mediated signaling pathways. The synergistic elevation of intracellular cAMP can be harnessed for various applications, including directing cell differentiation, studying signal transduction cascades, and investigating the therapeutic potential of modulating cAMP levels in different disease models. The protocols and data presented in these application notes offer a starting point for designing and executing experiments utilizing this powerful combination of pharmacological agents. It is recommended that researchers optimize concentrations and incubation times for their specific cell types and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cardiovascular effects of dibutyryl cyclic AMP and milrinone under right heart bypass in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of db-cAMP, IBMX and RA in Aspects of Neural Differentiation of Cord Blood Derived Mesenchymal-Like Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
Live-Cell Imaging of cAMP Signaling Using Bucladesine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including gene expression, metabolism, and cell proliferation.[1] The ability to monitor cAMP dynamics in real-time within living cells is crucial for understanding the intricacies of signal transduction and for the development of novel therapeutics. Bucladesine, also known as dibutyryl-cAMP (db-cAMP), is a cell-permeable analog of cAMP that effectively mimics its intracellular effects.[1][2] By bypassing the need for upstream receptor activation, this compound directly elevates intracellular cAMP levels, making it an invaluable tool for validating cAMP biosensors and for dissecting the downstream components of cAMP signaling pathways.[1]
These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to study cAMP signaling. The protocols are designed for use with various genetically encoded cAMP biosensors, such as those based on Förster Resonance Energy Transfer (FRET) and single fluorescent proteins.
Principle and Applications
This compound is a lipophilic derivative of cAMP that can readily cross the cell membrane. Once inside the cell, it is metabolized by intracellular esterases to release active cAMP.[1] This direct increase in intracellular cAMP leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).
Key Applications of this compound in Live-Cell Imaging:
-
Validation of cAMP Biosensors: this compound serves as a positive control to confirm the functionality and responsiveness of genetically encoded cAMP biosensors.
-
Dissection of Downstream Signaling: By directly activating PKA and EPAC, this compound allows researchers to study the downstream effects of cAMP signaling in isolation from receptor-proximal events.
-
Pharmacological Studies: It can be used to investigate the efficacy of compounds that modulate components of the cAMP pathway downstream of adenylyl cyclase.
-
Dose-Response Analysis: this compound can be used to generate dose-response curves to characterize the sensitivity of cAMP biosensors and cellular responses.
Signaling Pathway Overview
The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bucladesine-Induced Neuronal Differentiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bucladesine-induced neuronal differentiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neuronal differentiation?
This compound, also known as dibutyryl-cAMP (dbcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2] It mimics the action of endogenous cAMP, a crucial second messenger in many cellular processes, including neuronal differentiation.[3] Once inside the cell, this compound activates Protein Kinase A (PKA).[1][4] Activated PKA then phosphorylates the transcription factor cAMP response element-binding protein (CREB) at the Serine-133 residue. Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating the transcription of genes involved in neuronal development and differentiation.
Q2: My cells are not showing any morphological changes (e.g., neurite outgrowth) after this compound treatment. What are the possible reasons?
Several factors could contribute to the lack of morphological changes:
-
Sub-optimal concentration of this compound: The effective concentration of this compound is cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Insufficient treatment duration: Neuronal differentiation is a time-dependent process. Sustained exposure to this compound is often necessary to induce and maintain a differentiated phenotype. A single application may not be sufficient.
-
Cell type and passage number: Not all cell lines are equally responsive to this compound. Additionally, high-passage number cells may lose their differentiation potential. It is recommended to use low-passage cells for differentiation experiments.
-
Inadequate cell density: Plating cells at an incorrect density can affect their response to differentiation cues.
-
Sub-optimal culture conditions: Factors such as media composition, serum concentration, and the absence of necessary supplements can hinder differentiation.
-
This compound stability: this compound can be unstable in aqueous solutions. Ensure that it is stored correctly and freshly prepared for each experiment.
Q3: My cells are dying after treatment with this compound. What should I do?
Cell death upon this compound treatment is likely due to cytotoxicity at high concentrations. It is recommended to:
-
Perform a toxicity assay: Determine the cytotoxic concentration of this compound for your specific cell line using assays like MTT or trypan blue exclusion.
-
Optimize the concentration: Use the lowest effective concentration that induces differentiation without causing significant cell death.
-
Check for contaminants: Ensure your this compound stock and cell culture reagents are free from contaminants.
Q4: How can I confirm that this compound is activating the PKA-CREB signaling pathway in my cells?
You can verify the activation of the PKA-CREB pathway by:
-
Assessing CREB phosphorylation: Perform a Western blot or an ELISA to detect the levels of phosphorylated CREB (pCREB) at Serine-133. An increase in pCREB levels upon this compound treatment indicates pathway activation.
-
Using a PKA inhibitor: Treat cells with a known PKA inhibitor (e.g., H-89, KT5720) prior to this compound treatment. If the inhibitor blocks the effects of this compound, it confirms the involvement of PKA.
Q5: What are the expected morphological and molecular markers of successful neuronal differentiation?
Successful neuronal differentiation is characterized by:
-
Morphological changes: Development of a neuron-like morphology, including neurite outgrowth and the formation of a complex neuritic network.
-
Expression of neuronal markers: Upregulation of neuronal-specific proteins. Common markers include:
-
Early markers: βIII-tubulin (Tuj1) and Nestin.
-
Mature markers: Microtubule-associated protein 2 (MAP2), Neurofilament proteins (NF-H, NF-M), and Neuron-specific enolase (NSE).
-
The specific markers and their expression timeline can vary between cell types.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Neurite Outgrowth | 1. Incorrect this compound Concentration: Concentration is too low to induce a response. | Perform a dose-response curve (e.g., 0.1 mM to 2 mM) to find the optimal concentration for your cell line. |
| 2. Inadequate Treatment Duration: Exposure time is too short. | Increase the duration of this compound treatment. Continuous exposure for several days may be necessary. | |
| 3. Cell Line Unresponsive: The chosen cell line may not differentiate in response to cAMP signaling alone. | Try a different cell line known to be responsive to this compound (e.g., SH-SY5Y, PC12). Consider combination treatments with other inducing agents like retinoic acid or neurotrophic factors. | |
| 4. High Cell Passage Number: Cells have lost their differentiation potential. | Use low-passage number cells (ideally <10 passages). | |
| 5. Suboptimal Cell Culture Conditions: Media, serum, or supplements are not conducive to differentiation. | Optimize culture conditions. For example, some protocols for SH-SY5Y cells recommend a gradual reduction in serum. Ensure the basal medium supports neuronal survival and differentiation. | |
| Cell Death/Toxicity | 1. This compound Concentration Too High: Exceeding the cytotoxic threshold. | Determine the IC50 of this compound for your cells and use a concentration well below this value. Start with a lower concentration and gradually increase if needed. |
| 2. This compound Degradation: Breakdown products might be toxic. | Prepare fresh this compound solutions for each experiment. This compound is not stable in aqueous solutions over long periods. | |
| Inconsistent Results | 1. Variability in Cell Plating Density: Inconsistent cell numbers at the start of the experiment. | Standardize your cell seeding protocol to ensure consistent cell density across experiments. |
| 2. This compound Stock Instability: Improper storage or repeated freeze-thaw cycles. | Aliquot this compound stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| 3. Presence of PKA Inhibitors in Serum: Some serum batches may contain inhibitors of the PKA pathway. | Test different batches of serum or use a serum-free differentiation medium if possible. | |
| No Increase in Neuronal Markers | 1. PKA-CREB Pathway Not Activated: this compound is not effectively activating the downstream signaling cascade. | Confirm PKA activation by checking for CREB phosphorylation at Ser133 using Western blot or ELISA. |
| 2. Incorrect Timing for Marker Analysis: Markers are being assessed too early or too late in the differentiation process. | Refer to established protocols for your cell line to determine the appropriate time points for analyzing early and late neuronal markers. |
Quantitative Data Summary
| Parameter | Cell Type | Concentration | Duration | Expected Outcome | Reference |
| Neuronal Differentiation | Neural Stem/Progenitor Cells (NSPCs) | 1 mM | 7 days (sustained) | Increased number of βIII-tubulin positive neurons. | |
| Neuronal Differentiation | Human Neuroblastoma NB69 | 2 mM | Not specified | Increased catecholamine levels, TH activity, and dendritic arborization. | |
| Neuronal Differentiation | Embryonal Carcinoma P19S18O1A1 | Not specified | Up to 12 days | Development of neuron-like morphology and expression of neurofilament protein and neuron-specific enolase. | |
| Neuronal Differentiation | Mesenchymal Stem Cells (MSCs) | Not specified | Not specified | Expression of neural markers, though may not achieve terminal differentiation. | |
| Neurite Outgrowth | PC12 Cells | Not specified | Not specified | Increased neurite length and branching. |
Experimental Protocols
Protocol 1: Neuronal Differentiation of SH-SY5Y Cells
This protocol is a general guideline and may require optimization.
-
Cell Plating: Plate SH-SY5Y cells on a suitable extracellular matrix coating (e.g., collagen or laminin) in a growth medium (e.g., DMEM/F12 with 10% FBS).
-
Initiation of Differentiation: When cells reach 70-80% confluency, replace the growth medium with a differentiation medium containing a low serum concentration (e.g., 1% FBS) and the optimized concentration of this compound (typically in the range of 0.5-1 mM). Some protocols also include retinoic acid (e.g., 10 µM) at this stage.
-
Maintenance: Replace the differentiation medium every 2-3 days with a fresh medium containing this compound.
-
Maturation: After an initial differentiation period (e.g., 5-7 days), the medium can be switched to a neurobasal medium supplemented with B27, BDNF, and continued this compound to promote neuronal maturation.
-
Assessment: Monitor for morphological changes daily. Assess the expression of neuronal markers at different time points (e.g., day 3 for early markers, day 7-10 for late markers) using immunocytochemistry or Western blotting.
Protocol 2: Verification of CREB Phosphorylation
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the optimal time determined from differentiation experiments. Include a non-treated control.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total CREB to normalize the results.
-
-
ELISA: Alternatively, use a commercially available ELISA kit for the detection of phospho-CREB (Ser133) according to the manufacturer's instructions.
Signaling Pathways and Workflows
Caption: this compound signaling pathway for neuronal differentiation.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical relationships of issues in neuronal differentiation.
References
Technical Support Center: Off-Target Effects of Bucladesine's Butyrate Moiety
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of bucladesine, specifically focusing on the actions of its butyrate moiety.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of the butyrate moiety of this compound?
A1: The primary off-target effect of the butyrate moiety, which is cleaved from this compound intracellularly, is the inhibition of histone deacetylases (HDACs). Butyrate is a well-characterized pan-HDAC inhibitor, affecting the activity of most class I and II HDACs. This inhibition leads to hyperacetylation of histones and other proteins, resulting in changes in gene expression.
Q2: How does butyrate-mediated HDAC inhibition affect gene expression?
A2: By inhibiting HDACs, butyrate causes an accumulation of acetylated histones, which leads to a more open chromatin structure. This altered chromatin state can facilitate the binding of transcription factors and RNA polymerase to DNA, leading to the activation or repression of specific genes. Notably, inhibition of HDAC activity by butyrate affects the expression of approximately 2% of mammalian genes[1]. Many of these genes are involved in cell cycle regulation, differentiation, and apoptosis.
Q3: Which specific signaling pathways are known to be affected by the butyrate moiety?
A3: A key pathway affected by butyrate is the transcriptional regulation of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1). Butyrate-mediated HDAC inhibition leads to the activation of the p21 promoter, often through the Sp1 and Sp3 transcription factor binding sites[1][2]. The upregulation of p21 results in cell cycle arrest, typically at the G1 phase.
Q4: Is the HDAC inhibitory effect of this compound comparable to that of sodium butyrate?
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments involving this compound and its potential off-target effects.
Issue 1: Inconsistent or unexpected changes in gene or protein expression.
-
Possible Cause 1: Variable intracellular cleavage of butyrate from this compound.
-
Troubleshooting Step: Ensure consistent cell passage number and health, as cellular esterase activity can vary. Include a positive control with sodium butyrate to confirm that the downstream pathway is responsive in your cell line.
-
-
Possible Cause 2: Off-target effects are cell-type specific.
-
Troubleshooting Step: The transcriptional response to HDAC inhibition can be highly cell-context dependent. Compare your results with published data from similar cell lines. Consider performing a broader gene expression analysis (e.g., RNA-seq) to understand the unique response of your experimental system.
-
-
Possible Cause 3: Crosstalk with the primary cAMP signaling pathway.
-
Troubleshooting Step: To isolate the effects of the butyrate moiety, compare the results of this compound treatment with those of other cAMP analogs that do not have a butyrate group (e.g., 8-Bromo-cAMP). This can help differentiate between cAMP-mediated effects and HDAC inhibition-mediated effects.
-
Issue 2: Difficulty in detecting changes in histone acetylation.
-
Possible Cause 1: Insufficient concentration or incubation time.
-
Troubleshooting Step: Optimize the concentration of this compound and the treatment duration. A time-course experiment is recommended to determine the optimal time point for observing maximal histone hyperacetylation. Use a potent HDAC inhibitor like Trichostatin A (TSA) as a positive control.
-
-
Possible Cause 2: Issues with antibody-based detection (Western Blot).
-
Troubleshooting Step: Ensure the specificity of your anti-acetyl-histone antibodies. Use a pan-acetyl lysine antibody or antibodies specific for certain lysine residues on histone tails (e.g., H3K9ac, H4K8ac). Always include a total histone loading control (e.g., anti-Histone H3). Refer to the detailed Western Blot protocol below for optimization tips.
-
-
Possible Cause 3: Low sensitivity of the detection method.
-
Troubleshooting Step: For more sensitive and quantitative analysis of histone acetylation, consider using mass spectrometry-based proteomics. This can provide a detailed profile of acetylation at specific lysine residues.
-
Issue 3: Cell viability is compromised.
-
Possible Cause 1: Cytotoxicity at high concentrations.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. High concentrations of butyrate are known to induce apoptosis in some cell types.
-
-
Possible Cause 2: Cell cycle arrest leading to reduced proliferation.
-
Troubleshooting Step: This is an expected outcome of p21 induction. Assess cell cycle distribution using flow cytometry to confirm a G1 arrest. If this effect is confounding your primary experimental question, consider using lower concentrations or shorter treatment times.
-
Quantitative Data Summary
The following tables summarize quantitative data related to the HDAC inhibitory activity of butyrate. As of the latest literature review, direct IC50 values for this compound as an HDAC inhibitor are not available. The data presented here for sodium butyrate should be considered as a reference for the potential off-target activity of the butyrate moiety of this compound.
Table 1: IC50 Values of Sodium Butyrate for HDAC Activity
| HDAC Class | Specific Isoforms | IC50 (mM) | Reference |
| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | ~0.3-0.5 | [3] |
| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Less sensitive | [4] |
| Class IIb | HDAC6, HDAC10 | Less sensitive |
Note: The potency of butyrate can vary depending on the assay conditions and the specific substrate used.
Table 2: Fold Change in Expression of Key Genes in Response to Butyrate Treatment
| Gene | Cell Line | Treatment Concentration | Fold Change (mRNA) | Reference |
| p21(Waf1/Cip1) | HT-29 (colon cancer) | 5 mM Sodium Butyrate | >10-fold increase | |
| p21(Waf1/Cip1) | Caco-2 (colon cancer) | 2 mM Sodium Butyrate | Significant increase | |
| KAI1 (Metastasis Suppressor) | H460 (lung carcinoma) | 2 mM Sodium Butyrate | Upregulated |
Key Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods for measuring total HDAC activity in nuclear extracts.
Materials:
-
Nuclear Extraction Buffer (e.g., NE-PER or similar)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Sodium Butyrate as a reference compound
-
Black, flat-bottom 96-well plate
Procedure:
-
Nuclear Extract Preparation: Isolate nuclear proteins from control and treated cells using a commercial nuclear extraction kit or a standard protocol. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of HDAC Assay Buffer
-
10 µL of nuclear extract (5-10 µg of protein)
-
10 µL of test compound (this compound, sodium butyrate, or vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Development: Add 10 µL of developer solution to each well and incubate at 37°C for 15 minutes.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 355-365 nm and an emission wavelength of 450-465 nm.
Western Blot for Histone Acetylation
This protocol provides a method for detecting changes in global histone acetylation.
Materials:
-
RIPA Lysis Buffer supplemented with protease and HDAC inhibitors (TSA and sodium butyrate)
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-acetyl-Histone H3, Anti-acetyl-Histone H4, Anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Off-target signaling pathway of this compound's butyrate moiety.
Caption: Experimental workflow for a fluorometric HDAC activity assay.
References
- 1. Dynamics of global histone acetylation and deacetylation in vivo: rapid restoration of normal histone acetylation status upon removal of activators and repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of histone deacetylase-1 selective histone modifications by differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Global histone analysis by mass spectrometry reveals a high content of acetylated lysine residues in the malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bucladesine Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of bucladesine in primary cell cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and primary cell cultures.
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent Primary Cell Health: Primary cells are sensitive to handling and culture conditions. Passage number, confluency, and overall health can vary between batches. | - Use cells from the same donor and passage number for a set of experiments. - Ensure consistent seeding density and allow cells to acclimate for 24 hours before treatment. - Regularly assess cell morphology and viability prior to starting the experiment. |
| This compound Degradation: this compound in solution, particularly aqueous solutions, can be unstable over time. | - Prepare fresh this compound solutions for each experiment. - If a stock solution is used, aliquot and store at -20°C or below and avoid repeated freeze-thaw cycles. | |
| Assay Variability: Minor variations in incubation times, reagent concentrations, or pipetting techniques can lead to significant differences. | - Standardize all steps of the cytotoxicity assay protocol, including incubation times and reagent preparation. - Use a multichannel pipette for simultaneous addition of reagents to multiple wells to ensure consistency. | |
| Unexpectedly high cytotoxicity observed at low this compound concentrations. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells, especially at higher concentrations. | - Ensure the final solvent concentration in the culture medium is minimal (typically <0.5%) and consistent across all wells, including vehicle controls. - Run a solvent-only control to determine its specific cytotoxic effect on your primary cell type. |
| Cell Type Sensitivity: Some primary cell types are inherently more sensitive to perturbations in cAMP signaling pathways. | - Perform a thorough literature search for your specific primary cell type to understand its response to cAMP analogs. - Conduct a dose-response experiment with a wide range of this compound concentrations to determine the optimal working range. | |
| This compound shows little to no effect on cell viability. | Suboptimal this compound Concentration: The concentrations used may be too low to elicit a cytotoxic response in the chosen primary cell type. | - Perform a dose-response study with a broader and higher range of this compound concentrations. |
| Short Incubation Time: The duration of this compound exposure may be insufficient to induce a measurable cytotoxic effect. | - Extend the incubation time with this compound (e.g., 48 or 72 hours) and assess viability at multiple time points. | |
| Rapid this compound Metabolism: Some primary cell types may metabolize this compound quickly, reducing its effective concentration. | - Consider more frequent media changes with fresh this compound or the use of a more stable cAMP analog if available. | |
| Inconsistent formazan crystal formation in MTT assay. | Incomplete Solubilization: The formazan crystals produced in the MTT assay are insoluble and require a solubilizing agent. Incomplete solubilization leads to inaccurate absorbance readings. | - Ensure the solubilization solution is added to all wells and mixed thoroughly. - Incubate the plate for a sufficient amount of time after adding the solubilizer to allow for complete dissolution of the crystals. Visually inspect the wells under a microscope before reading. |
| Cell Detachment: this compound treatment may cause some primary cells to detach from the plate, leading to their loss during media changes and inaccurate results. | - Be gentle during media changes and reagent additions. - Consider using a cytotoxicity assay that measures a marker released into the medium from dead cells, such as the LDH assay, which is less affected by cell detachment. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as dibutyryl-cAMP (dbcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1] It mimics the action of endogenous cAMP by activating Protein Kinase A (PKA) and can also act as a phosphodiesterase (PDE) inhibitor, which prevents the breakdown of cAMP.[2][3] This leads to an increase in intracellular cAMP levels and the activation of downstream signaling pathways.[1]
Q2: Why am I seeing morphological changes in my primary cells after this compound treatment?
A2: this compound, by elevating intracellular cAMP levels, can induce differentiation in many cell types, including primary neurons and glial cells.[4] These changes can include neurite outgrowth or a shift to a more stellate shape in astrocytes and are often a primary effect of the compound. It is important to distinguish these morphological changes associated with differentiation from those indicative of cytotoxicity.
Q3: How should I prepare and store this compound?
A3: this compound sodium salt is soluble in water and DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in a sterile solvent like DMSO or a buffered aqueous solution. To maintain its stability, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Which cytotoxicity assay is best for my experiments with this compound?
A4: The choice of assay depends on your specific primary cell type and experimental goals.
-
MTT/XTT/WST-1 assays: These colorimetric assays measure metabolic activity and are a good indicator of cell viability. However, they can be affected by changes in cellular metabolism that may not be directly related to cytotoxicity.
-
LDH assay: This assay measures the release of lactate dehydrogenase from damaged cells, providing a direct measure of cytotoxicity due to membrane disruption. It can be a good alternative if your cells are prone to detachment.
-
Apoptosis assays (e.g., Caspase-3/7 activity, Annexin V staining): These assays are useful for specifically investigating if this compound is inducing programmed cell death.
Q5: What are typical concentrations of this compound used in primary cell culture?
A5: The effective concentration of this compound can vary significantly depending on the primary cell type and the desired outcome (e.g., differentiation vs. cytotoxicity). Concentrations ranging from micromolar to millimolar have been reported in the literature. For example, a low concentration of 0.5 mM has been shown to stimulate proliferation in some neuroblastoma cell lines, while higher concentrations may be required to induce cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data
Table 1: Reported Cytotoxic and Bioactive Concentrations of this compound in Various Cell Types
| Cell Type | Assay | Concentration | Effect | Incubation Time |
| Mouse S49 cells | Growth Inhibition | 500 µM | Cytotoxicity | 20-49 hours |
| Mouse RAW264.7 cells | ELISA | IC50 = 28.9 µM | Inhibition of LPS-induced TNFα production | 4 hours |
| Cultured rat hepatocytes | N/A | 1 mM | Suppression of TNFα-induced apoptosis | N/A |
| SH-SY5Y neuroblastoma cells | Proliferation Assay | 0.5 mM | Increased proliferation | N/A |
Note: Data on specific IC50 values for this compound-induced cytotoxicity in primary cell cultures is limited in publicly available literature. The provided data is from various cell lines and should be used as a general reference for designing dose-response experiments in your primary cell cultures.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals in living cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Primary cells in culture
-
This compound
-
Appropriate cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach and recover for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.
Materials:
-
Primary cells in culture
-
This compound
-
Appropriate cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at an optimal density and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of this compound in culture medium. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired duration.
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells, following the kit's instructions.
Visualizations
Caption: this compound signaling pathway leading to cellular responses.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Dibutyryl cyclic AMP-induced changes in neuron-astroglia interactions and fibronectin immunocytochemistry in dissociated rat cerebellar cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Bucladesine for Neurite Outgrowth: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bucladesine (also known as dibutyryl-cAMP or dbcAMP) to promote maximal neurite outgrowth in experimental settings. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during neurite outgrowth experiments involving this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| What is the optimal concentration of this compound for neurite outgrowth? | The optimal concentration is highly cell-type dependent and can be influenced by other factors in the culture medium. A dose-response experiment is crucial. For PC12 cells, concentrations ranging from 0.3 mM to 1.0 mM are often effective, while some studies have explored a wider range of 0.5 mM to 6 mM.[1][2] For SH-SY5Y cells, 1 mM has been shown to induce significant neurite elongation.[3] |
| My cells are proliferating instead of differentiating after this compound treatment. | This can occur, particularly in SH-SY5Y neuroblastoma cells at lower concentrations of this compound (e.g., 0.5 mM).[4] This is a known biphasic effect where lower concentrations can stimulate the cell cycle. Solution: Increase the this compound concentration to the recommended differentiation range (e.g., 1 mM for SH-SY5Y) and ensure the use of a low-serum or serum-free medium to discourage proliferation. |
| I am not observing any significant neurite outgrowth. | Several factors could be at play: 1. Suboptimal Concentration: Perform a dose-response curve to find the optimal concentration for your specific cell line. 2. Cell Health: Ensure cells are healthy and not overly confluent before starting the experiment. 3. This compound Stability: this compound can hydrolyze in aqueous solutions. Prepare stock solutions fresh and add to the culture medium immediately before use.[5] 4. Synergistic Factors: this compound often works synergistically with neurotrophic factors like Nerve Growth Factor (NGF) or basic Fibroblast Growth Factor (bFGF). Consider co-treatment if using this compound alone is ineffective. 5. Culture Substrate: The coating of the culture surface (e.g., poly-L-lysine, laminin) can significantly impact neurite outgrowth. |
| How long should I incubate the cells with this compound? | The incubation time required to observe significant neurite outgrowth can vary. For PC12 cells, effects can be seen as early as 24-48 hours, with more pronounced outgrowth over several days. For SH-SY5Y cells, a 3-day treatment with 1 mM dbcAMP has been shown to be effective. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for your experimental model. |
| Is this compound cytotoxic at higher concentrations? | While this compound is generally well-tolerated by cells, excessively high concentrations can lead to cytotoxicity. It is important to include a cell viability assay (e.g., MTT, Calcein AM/Ethidium Homodimer-1) in your dose-response experiments to identify a concentration range that promotes neurite outgrowth without compromising cell health. |
| Should I use serum in my culture medium? | For differentiation experiments, it is generally recommended to use a low-serum or serum-free medium. Serum contains growth factors that can promote cell proliferation and may interfere with the differentiating effects of this compound. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound-induced neurite outgrowth. It is important to note that the optimal concentration can vary significantly between cell lines and experimental conditions.
Table 1: Effective Concentrations of this compound and Analogs for Neurite Outgrowth in PC12 Cells
| Compound | Concentration Range | Observation |
| Dibutyrylcytidine 3',5'-cyclic monophosphate (Bt2cCMP) | 0.5 mM - 6 mM | Dose-dependent increase in the percentage of cells with neurites. |
| Dibutyryl-cAMP (dbcAMP) | 5 µM - 100 µM (with EGF) | Synergistically stimulated neurite outgrowth in the presence of Epidermal Growth Factor (EGF). |
| Dibutyryl-cAMP (dbcAMP) | ≥ 300 µM | Stimulated neurite outgrowth when used alone. |
Table 2: Effective Concentration of this compound for Neurite Outgrowth in SH-SY5Y Cells
| Compound | Concentration | Observation |
| Dibutyryl-cAMP (dbcAMP) | 1 mM | Induced significant neurite elongation and branching after 3 days. |
| Dibutyryl-cAMP (dbcAMP) | 0.5 mM | Showed a higher cellular proliferation rate and promoted G1/S transition. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Neurite Outgrowth in PC12 Cells
This protocol provides a framework for determining the optimal concentration of this compound for inducing maximal neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin)
-
Low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum and penicillin/streptomycin)
-
This compound (Dibutyryl-cAMP)
-
Poly-L-lysine
-
96-well tissue culture plates
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with poly-L-lysine according to the manufacturer's instructions.
-
Cell Seeding: Seed PC12 cells at a density of 5,000-10,000 cells per well in complete growth medium and allow them to adhere for 24 hours.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in low-serum differentiation medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 6.0 mM).
-
Treatment: Gently aspirate the complete growth medium from the wells and replace it with the prepared this compound-containing differentiation medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Imaging: After incubation, acquire images of the cells in each well using a phase-contrast or fluorescence microscope.
-
Neurite Outgrowth Analysis:
-
Quantify neurite length using image analysis software. Trace the longest neurite of at least 50 individual cells per well.
-
Alternatively, determine the percentage of cells bearing neurites (a neurite is often defined as a process longer than the cell body diameter).
-
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay to assess the cytotoxicity of the different this compound concentrations.
-
Data Analysis: Plot the average neurite length (or percentage of neurite-bearing cells) against the this compound concentration to determine the optimal concentration for maximal neurite outgrowth without significant cytotoxicity.
Experimental Workflow for this compound Optimization
Caption: Workflow for optimizing this compound concentration.
Signaling Pathways
This compound, as a cell-permeable analog of cyclic AMP (cAMP), primarily promotes neurite outgrowth through the activation of the cAMP-dependent protein kinase A (PKA) pathway.
This compound-Induced Neurite Outgrowth Signaling Pathway
Caption: this compound signaling pathway for neurite outgrowth.
References
- 1. Dibutyrylcytidine 3',5'-cyclic monophosphate stimulates neurite outgrowth in rat pheochromocytoma PC12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dibutyryl-cAMP up-regulates nur77 expression via histone modification during neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibutyryl cAMP stimulates the proliferation of SH-SY5Y human neuroblastoma cells by up-regulating Skp2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (this compound), is active in a model of acute skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Bucladesine Technical Support Center: A Guide to Solubility and Stability in Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing Bucladesine (also known as Dibutyryl-cAMP or dcAMP) in their experiments. Addressing common challenges related to its solubility and stability in culture media, this resource aims to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2][3] It effectively mimics the action of endogenous cAMP, a crucial second messenger in many biological processes.[1][2] Once inside the cell, this compound activates protein kinase A (PKA), which in turn phosphorylates downstream target proteins, influencing cellular functions like gene expression, cell differentiation, and metabolism.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound sodium salt is soluble in several common laboratory solvents. For optimal results, it is recommended to use fresh, anhydrous solvents, as moisture can affect solubility. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration | Notes |
| Water | ≥ 100 mg/mL (203.51 mM) | Sonication may be required. Prepare fresh as aqueous solutions are prone to hydrolysis. |
| DMSO | ~100 mg/mL (203.51 mM) | Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can reduce solubility. |
| PBS (pH 7.2) | 10 mg/mL | - |
| Ethanol | 20 mg/mL | Warming in a 50°C water bath may be necessary. |
Q3: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store desiccated at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Store in an anhydrous solvent (e.g., DMSO) at -80°C for up to 1 year.
-
For shorter periods, storage at -20°C for up to 1 month is acceptable.
-
Q4: Is this compound stable in aqueous solutions and cell culture media?
This compound is susceptible to hydrolysis in aqueous solutions, which can lead to its degradation. The rate of hydrolysis is influenced by pH and temperature. While specific half-life data in common culture media like DMEM or RPMI-1640 at 37°C is not extensively published, it is generally recommended to prepare fresh working solutions of this compound in culture medium immediately before each experiment. For longer-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Stock Solution or Culture Medium
Possible Causes:
-
Solvent Quality: The use of old or hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.
-
Incorrect Solvent: Using a solvent in which this compound has low solubility.
-
Concentration Exceeds Solubility Limit: Attempting to dissolve this compound at a concentration higher than its solubility limit in the chosen solvent.
-
Temperature: Low temperatures can cause precipitation from a saturated solution.
-
Interaction with Media Components: Components in complex culture media, such as salts and proteins, can sometimes interact with the compound, leading to precipitation.
-
pH Shift: Changes in the pH of the culture medium due to CO2 levels in the incubator can affect the solubility of pH-sensitive compounds.
Solutions:
-
Use High-Quality, Anhydrous Solvents: Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions.
-
Pre-warm Media: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C.
-
Stepwise Dilution: When preparing working solutions, dilute the DMSO stock solution in a stepwise manner into the pre-warmed culture medium. Avoid adding a small volume of cold stock solution directly into a large volume of medium.
-
Gentle Mixing: Vortex the diluted solution gently immediately after adding the stock to the medium.
-
Sonication: If precipitation persists, gentle sonication in a water bath may help to redissolve the compound.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level toxic to your specific cell line (typically <0.5%).
-
Solubility Test: If you continue to experience precipitation, perform a solubility test in your specific culture medium by preparing serial dilutions and observing for any precipitation over the duration of your experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol describes the preparation of a working solution of this compound from a DMSO stock solution for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Water bath at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C.
-
-
Prepare the Working Solution:
-
Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium.
-
Add the calculated volume of the this compound stock solution to the pre-warmed medium. To prevent precipitation, add the stock solution dropwise while gently swirling the medium.
-
Gently vortex the final working solution to ensure homogeneity.
-
Use the freshly prepared working solution immediately to treat your cells.
-
Protocol 2: General Workflow for a Cell-Based Assay with this compound
This workflow outlines the general steps for treating cultured cells with this compound and assessing its effects.
Workflow:
-
Cell Seeding:
-
Plate your cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate) at a density that allows for optimal growth during the experiment.
-
Allow the cells to adhere and enter a logarithmic growth phase (typically 24 hours).
-
-
Preparation of Treatment Solutions:
-
Following Protocol 1 , prepare fresh working solutions of this compound at various concentrations in pre-warmed cell culture medium.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration being tested.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (this can range from hours to several days depending on the experiment).
-
-
Endpoint Analysis:
-
After the incubation period, assess the cellular response using an appropriate assay. This could include:
-
Cytotoxicity Assays (e.g., MTT, LDH): To determine the effect of this compound on cell viability.
-
PKA Activity Assays: To confirm the activation of the target pathway.
-
Gene or Protein Expression Analysis (e.g., qPCR, Western Blot): To investigate downstream effects.
-
Cell Differentiation Assays: To observe morphological and marker changes.
-
-
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling pathway.
References
Technical Support Center: Bucladesine Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Bucladesine. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during this compound treatment experiments.
Issue 1: High Variability in Cell Viability Assay Results (e.g., Inconsistent IC50 values)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Passage Number | Ensure cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range. Senescent or unhealthy cells can exhibit altered sensitivity to this compound.[1][2] |
| Variable Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Inconsistent initial cell numbers can significantly impact the final readout of viability assays.[1] |
| This compound Instability in Aqueous Solutions | This compound is susceptible to hydrolysis in aqueous solutions, which can lead to the release of butyric acid and a decrease in the active compound's concentration.[3] Prepare fresh this compound solutions in a suitable solvent like DMSO immediately before use and avoid prolonged storage in aqueous media.[3] Consider using a water-free formulation for longer-term studies if feasible. |
| Pipetting Errors and Inaccurate Dilutions | Ensure accurate serial dilutions and precise pipetting to achieve the correct final drug concentrations in each well. Use calibrated pipettes and perform dilutions carefully. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients that can affect cells in the outer wells of a plate, consider not using the outermost wells for experimental data points. Fill these wells with sterile PBS or media to maintain a humidified environment. |
| Assay-Specific Issues (e.g., MTT, XTT) | Be aware of the limitations of your chosen viability assay. For example, the insoluble formazan crystals in MTT assays require a solubilization step, and incomplete solubilization can lead to variability. Assays like MTS, XTT, and WST-1 produce soluble products but may have higher background readings. |
Issue 2: Lack of Expected Downstream Effects (e.g., No PKA Activation, No Change in Gene Expression)
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental endpoint. The effective concentration can range from micromolar to millimolar levels. |
| Poor Cell Permeability | While this compound is designed to be cell-permeable, its uptake can vary between cell types. Ensure that the chosen concentration is sufficient to penetrate the cell membrane and raise intracellular cAMP levels. |
| Degraded this compound Stock Solution | Store this compound powder at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles. |
| Cell Line-Specific Differences in cAMP Signaling | The responsiveness of the cAMP signaling pathway can differ significantly between cell lines. Some cell lines may have low expression levels of key signaling components or dominant compensatory mechanisms. |
| Off-Target Effects or Compensatory Mechanisms | Prolonged treatment with cAMP-elevating agents can sometimes lead to compensatory responses, such as the upregulation of phosphodiesterases (PDEs) that degrade cAMP. Consider shorter treatment times or the co-administration of a PDE inhibitor to maintain elevated cAMP levels. |
| Nuclear Translocation Issues of PKA Catalytic Subunits | In some cell types, this compound-induced PKA activation may not lead to efficient translocation of the catalytic subunits to the nucleus, resulting in a lack of downstream nuclear events like CREB phosphorylation and target gene expression. |
Issue 3: Unexpected Cellular Responses or Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| High Concentrations of this compound | Excessive concentrations of this compound can lead to cytotoxicity, manifesting as changes in cell morphology, reduced viability, and altered metabolic activity. Determine the optimal, non-toxic concentration range for your cell line through a dose-response curve. |
| Butyrate-Induced Effects | This compound is metabolized by intracellular and extracellular esterases, releasing butyrate. Butyrate itself has distinct biological effects that could confound experimental results. Consider including a butyrate-only control to distinguish its effects from those of elevated cAMP. |
| Off-Target Effects | This compound may have off-target effects that are independent of the cAMP/PKA pathway. These can be investigated using structurally related inactive compounds or by employing target knockdown/knockout techniques for PKA to verify the on-target effects. |
| Solvent (DMSO) Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Include a vehicle-only control in all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as dibutyryl-cAMP (dbcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Due to its lipophilic nature, it can cross the cell membrane. Once inside the cell, it is metabolized by esterases, releasing active cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA) and other cAMP-dependent pathways, such as Exchange Proteins Directly Activated by cAMP (EPACs). This activation leads to the phosphorylation of various downstream target proteins, influencing cellular processes like gene expression, metabolism, and cell growth. This compound is also known to act as a phosphodiesterase (PDE) inhibitor, which further helps to maintain elevated intracellular cAMP levels.
Q2: How should I prepare and store this compound?
-
Powder: Store the powdered form of this compound at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.
-
Working Solutions: Prepare fresh working solutions from the stock solution immediately before each experiment. This compound is not stable in aqueous solutions and can hydrolyze, especially at pH values below 5 and above 7.
Q3: What are the key differences between this compound and other cAMP-elevating agents like forskolin?
This compound directly increases intracellular cAMP levels by acting as a cAMP analog and a PDE inhibitor. In contrast, forskolin activates adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. While both agents increase intracellular cAMP, they do so through different mechanisms. The choice between them may depend on the specific experimental question and the desire to bypass or activate upstream signaling components.
Q4: How can I confirm that this compound is activating the cAMP/PKA signaling pathway in my cells?
To confirm the activation of the cAMP/PKA pathway, you can perform the following experiments:
-
Measure intracellular cAMP levels: Use a competitive ELISA or a FRET-based biosensor to directly quantify the increase in intracellular cAMP following this compound treatment.
-
Assess PKA activity: Perform a PKA activity assay or use a phospho-PKA substrate antibody in Western blotting to detect the phosphorylation of known PKA substrates.
-
Analyze downstream protein phosphorylation: Use Western blotting to detect the phosphorylation of specific PKA targets, such as CREB at Serine 133.
Q5: What are some important controls to include in my this compound experiments?
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: A group of cells that receives no treatment to establish a baseline.
-
Positive Control: A known activator of the cAMP pathway (if applicable) to ensure the experimental system is responsive.
-
Butyrate Control: As this compound metabolism releases butyrate, which has its own biological effects, a sodium butyrate control can help to dissect the effects of cAMP elevation from those of butyrate.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Intracellular cAMP Measurement (Competitive ELISA)
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the determined time.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit (often 0.1 M HCl).
-
Sample Preparation (Optional Acetylation): For samples with low expected cAMP levels, an acetylation step can be performed according to the kit manufacturer's instructions to increase assay sensitivity.
-
ELISA Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the cAMP-alkaline phosphatase conjugate and the anti-cAMP antibody.
-
Incubate the plate at room temperature.
-
Wash the wells to remove unbound reagents.
-
Add the substrate solution and incubate to allow color development.
-
Add a stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at the specified wavelength (e.g., 405 nm). The intensity of the color is inversely proportional to the cAMP concentration.
-
Data Analysis: Generate a standard curve and use it to calculate the cAMP concentration in your samples.
Protocol 3: Western Blot for PKA Activation (Phospho-CREB Detection)
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total CREB to normalize for protein loading.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound treatment.
References
Technical Support Center: Controlling for Bucladesine's Phosphodiesterase Inhibitor Activity
Welcome to the technical support center for researchers utilizing Bucladesine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by controlling for the phosphodiesterase (PDE) inhibitor activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
This compound, also known as Dibutyryl-cAMP (DBcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1] Its primary intended function in experimental settings is to mimic endogenous cAMP and activate Protein Kinase A (PKA) and other cAMP effectors, such as Exchange Protein Activated by cAMP (Epac).[2][3]
Q2: What is the "off-target" effect of this compound that I need to control for?
Beyond its role as a cAMP analog, this compound also acts as a phosphodiesterase (PDE) inhibitor.[4][5] PDEs are enzymes that degrade cAMP. By inhibiting PDEs, this compound can lead to an accumulation of endogenous cAMP, which can potentiate the effects of its primary PKA-activating function. This dual mechanism can complicate the interpretation of experimental results. One source indicates an IC50 value of 28.9 µM for this compound's PDE inhibitory activity, although the specific PDE subtype is not specified.
Q3: Why is it critical to control for this compound's PDE inhibitor activity?
If left uncontrolled, the PDE inhibitor activity of this compound can lead to an overestimation of the effects attributed solely to PKA activation. The observed cellular response will be a combination of the direct activation of PKA by this compound and the indirect effects of elevated endogenous cAMP levels due to PDE inhibition. This can confound the interpretation of signaling pathways and the specific role of PKA.
Troubleshooting Guides: Isolating PKA Activation from PDE Inhibition
Here are experimental strategies to distinguish the effects of PKA activation by this compound from the effects of its PDE inhibitory action.
Issue 1: Ambiguous results due to the dual action of this compound.
Solution: Employ a multi-pronged approach using alternative cAMP analogs and pharmacological agents to dissect the signaling pathway.
Experimental Workflow:
Figure 1: A logical workflow for dissecting the effects of this compound.
Interpretation of Results:
| Treatment Group | Expected Primary Effect | Interpretation of Outcome |
| This compound | PKA Activation + PDE Inhibition | The combined effect of both mechanisms. |
| PDE-resistant cAMP Analog (e.g., Sp-8-Br-cAMPS) | PKA Activation (minimal PDE inhibition) | Isolates the effect of sustained PKA activation. If the outcome is similar to this compound, the PDE inhibitory effect of this compound may be minor in your system. |
| Forskolin + IBMX | Broad elevation of endogenous cAMP | Mimics the effect of widespread PDE inhibition. If the outcome is similar to this compound, it suggests the observed effect is primarily due to elevated cAMP levels. |
| Inactive cAMP Analog (e.g., Rp-cAMPS) | PKA Inhibition (antagonist) | A crucial negative control. Should not produce the same effect as this compound. If it does, it may indicate non-specific effects of the compound structure. |
Issue 2: Need for a more specific control for the PDE inhibitory component.
Solution: If you hypothesize that this compound's effect is primarily through inhibition of a specific PDE family (e.g., PDE4, which is common in many cell types), use a selective inhibitor for that family as a control.
Experimental Design:
-
Vehicle Control: Baseline measurement.
-
This compound: To observe the combined effect.
-
Selective PDE Inhibitor (e.g., Rolipram for PDE4): To observe the effect of inhibiting a specific PDE family.
-
This compound + Selective PDE Inhibitor: To see if there is an additive or synergistic effect.
Data Presentation: Comparison of cAMP Analogs and Controls
| Compound | Primary Mechanism | Resistance to PDE Hydrolysis | Key Experimental Use |
| This compound (DBcAMP) | PKA Activator, PDE Inhibitor | Susceptible | Investigating cAMP signaling (with controls) |
| 8-Bromo-cAMP | PKA Activator | Some reports suggest slow degradation by PDEs | PKA activation (short-term experiments) |
| Sp-8-Br-cAMPS | PKA Activator | Resistant | Sustained PKA activation, positive control |
| Rp-cAMPS | PKA Antagonist | Resistant | Negative control for PKA activation |
| Forskolin | Adenylate Cyclase Activator | N/A (increases cAMP synthesis) | Positive control for cAMP elevation |
| IBMX | Pan-PDE Inhibitor | N/A (inhibits cAMP degradation) | Positive control for PDE inhibition |
Detailed Experimental Protocols
Protocol 1: Measuring Intracellular cAMP Levels
This protocol allows you to directly measure the impact of this compound and control compounds on intracellular cAMP concentrations.
Signaling Pathway:
Figure 2: Simplified cAMP signaling pathway.
Methodology:
Commercially available ELISA or FRET-based biosensor kits are recommended for quantifying intracellular cAMP.
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and grow to the desired confluency.
-
Treatment:
-
Pre-incubate cells with a PDE inhibitor (e.g., IBMX at 100-500 µM) for 10-30 minutes to prevent cAMP degradation if you are measuring the effects of an adenylate cyclase activator. For testing this compound's direct effect on cAMP levels (due to PDE inhibition), this pre-incubation should be omitted in the this compound-only treated wells.
-
Add this compound or control compounds (e.g., Forskolin as a positive control, vehicle as a negative control) at the desired concentrations and for the appropriate duration.
-
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Quantification: Follow the specific protocol of the chosen ELISA or FRET-based assay to measure cAMP concentrations.
-
Data Normalization: Normalize cAMP levels to the total protein concentration in each sample.
Protocol 2: In Vitro Phosphodiesterase (PDE) Activity Assay
This assay helps to directly determine if and which PDE families are inhibited by this compound.
Methodology:
Commercial kits are available for measuring the activity of purified PDE enzymes.
-
Reaction Setup:
-
In a microplate, add the assay buffer, purified PDE enzyme (from a specific family, e.g., PDE4), and the test compound (this compound or a known inhibitor as a positive control).
-
-
Initiate Reaction: Add the substrate (cAMP or cGMP). The PDE will hydrolyze the cyclic nucleotide to its corresponding monophosphate.
-
Detection: The assay kit will have a detection system, often coupled to a secondary enzyme (like a phosphatase) that releases a detectable product (e.g., phosphate, which can be measured colorimetrically, or by luminescence).
-
Data Analysis: Calculate the percentage of PDE inhibition by this compound compared to the vehicle control. Determine the IC50 value by testing a range of this compound concentrations.
References
- 1. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. selleck.co.jp [selleck.co.jp]
Technical Support Center: Bucladesine in Long-Term Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for using bucladesine (also known as Dibutyryl-cAMP or DBcAMP) in long-term cell culture experiments. It addresses common issues related to its stability and degradation, offering troubleshooting advice and detailed protocols to ensure experimental success and data reliability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific questions and potential problems researchers may face when using this compound over extended periods in cell culture.
Question 1: My long-term experiment with this compound is showing diminishing or inconsistent effects over time. What could be the cause?
Answer: This is a common issue likely linked to the degradation of this compound in your aqueous cell culture medium. This compound is known to be unstable in aqueous solutions, with significant hydrolysis occurring over days.[1] At room temperature, approximately 20% of this compound in an aqueous solution can hydrolyze within eight days.[1] This degradation is accelerated at pH values below 5 and above 7.[1]
Troubleshooting Steps:
-
Replenish the Compound: For multi-day or week-long experiments, it is critical to perform regular media changes with freshly prepared this compound to maintain a consistent, effective concentration.[2] A common practice is to replace at least 50% of the medium and add fresh compound every 2-3 days.[2]
-
Check Media pH: Ensure your cell culture medium is buffered correctly and its pH remains within a stable physiological range (typically 7.2-7.4), as deviations can hasten this compound hydrolysis.
-
Validate Stock Solutions: If you are using a stock solution stored for an extended period, its potency may have diminished. Stock solutions of this compound in water or DMSO should be stored at -20°C and used within one month to prevent loss of potency. For longer-term storage, lyophilized powder is stable for up to 24 months at -20°C.
Question 2: How stable is this compound under different storage and solvent conditions?
Answer: this compound's stability is highly dependent on the solvent and storage temperature. While it is readily water-soluble, it is not stable in aqueous solutions for long periods. For experimental use, it is often dissolved in solvents like DMSO or water just before use.
Table 1: Summary of this compound Stability
| Condition | Solvent | Temperature | Stability/Potency Notes | Source(s) |
| Lyophilized Powder | N/A | -20°C (desiccated) | Stable for 24 months. | |
| Aqueous Solution | Water/Buffer | Room Temperature | ~20% hydrolysis within 8 days. Degradation is faster at pH <5 or >7. | |
| Stock Solution | DMSO or Water | -20°C | Use within 1 month to prevent loss of potency. Aliquot to avoid freeze-thaw cycles. | |
| Non-Aqueous Solution | N-methyl pyrrolidone | Not specified | No hydrolysis observed within 14 days. |
Question 3: I am observing unexpected cytotoxicity or off-target effects in my cell cultures. Could this be related to this compound degradation?
Answer: Yes, this is possible. The hydrolysis of this compound, which is N6,2'-O-dibutyryladenosine 3',5'-cyclic monophosphate, can release butyric acid as a byproduct. Butyrate itself is a biologically active molecule, known to be a histone deacetylase (HDAC) inhibitor, which can induce distinct biological effects, including changes in gene expression and cell cycle arrest, that are separate from the intended cAMP-mediated pathway. If significant degradation occurs, the accumulating butyrate could confound experimental results or cause cytotoxicity.
Troubleshooting Workflow: The following diagram illustrates a decision-making process for troubleshooting unexpected results in your experiment.
Caption: Troubleshooting workflow for unexpected experimental results.
Question 4: Are there alternatives to this compound that might be more stable in long-term cultures?
Answer: Yes, other cell-permeable cAMP analogs exist, and their efficacy can be cell-type dependent. For example, 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP) and 8-bromo-cAMP have been shown to be effective in promoting long-term survival and neurite outgrowth in neuronal cultures, in some cases more so than this compound (an N6-substituted analog). The choice of analog may depend on the specific activation properties desired, as different analogs can differentially activate the regulatory subunits of PKA. If stability is a primary concern, researchers should investigate the degradation kinetics of any alternative analog in their specific experimental system.
Signaling Pathway and Experimental Workflow
This compound acts as a cell-permeable analog of cyclic AMP (cAMP), primarily activating Protein Kinase A (PKA).
Caption: this compound-mediated cAMP/PKA signaling pathway.
The diagram below outlines a generalized workflow for conducting a long-term cell culture experiment involving this compound, emphasizing critical stability-related steps.
Caption: Workflow for long-term experiments with this compound.
Key Experimental Protocols
Protocol 1: Quantifying this compound Stability in Cell Culture Medium
This protocol describes a method to determine the degradation rate of this compound in a specific cell culture medium under standard incubation conditions. The methodology is adapted from principles of kinetic degradation studies of pharmaceuticals in aqueous solutions.
Objective: To measure the concentration of this compound over time in a cell-free culture medium.
Materials:
-
This compound sodium salt
-
Complete cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Sterile tubes or flasks
-
Calibrated incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile, water, and appropriate buffers (e.g., phosphate buffer) for HPLC mobile phase
-
Sterile syringe filters (0.22 µm)
Methodology:
-
Preparation of this compound Medium: Prepare a stock solution of this compound in sterile water or DMSO. Spike the pre-warmed, complete cell culture medium to a final working concentration (e.g., 100 µM). Prepare enough volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile, sealed flasks or tubes. Place them in a 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
Time-Point Sampling: At designated time points (e.g., 0, 8, 24, 48, 72, 96, 120, 144, 168 hours), remove one aliquot from the incubator.
-
Sample Preparation: Immediately filter the medium sample through a 0.22 µm syringe filter to remove any potential precipitates. Store the sample at -80°C until analysis to halt further degradation.
-
HPLC Analysis:
-
Thaw samples and prepare a standard curve of this compound in the same culture medium (at t=0) with known concentrations.
-
Analyze the standards and all time-point samples via HPLC. The degradation can be monitored by measuring the decrease in the peak area of the parent this compound compound.
-
The degradation is likely to follow apparent first-order kinetics.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining this compound concentration versus time.
-
The slope of the resulting line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Protocol 2: Protein Kinase A (PKA) Activity Assay
This protocol provides a method to confirm that this compound is biologically active in your cells by measuring the activity of its primary downstream target, PKA. This can be used to compare the efficacy of fresh vs. aged this compound solutions. The protocol is based on a typical PKA assay procedure.
Objective: To measure PKA activity in cell lysates following treatment with this compound.
Materials:
-
Cultured cells of interest
-
This compound solution
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT, protease/phosphatase inhibitors)
-
PKA-specific synthetic peptide substrate (e.g., Kemptide)
-
[γ-³²P]ATP
-
Reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 5 mM Magnesium Acetate, 5 mM DTT)
-
Phosphoric acid to stop the reaction
-
Phosphocellulose paper and scintillation counter
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of this compound (or vehicle control) for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells in 1 ml of PBS and centrifuge. Homogenize the cell pellet by brief sonication in cell lysis buffer.
-
Prepare Lysate: Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C to remove the particulate fraction. The supernatant is the cell lysate containing PKA. Determine the protein concentration of the lysate (e.g., via Bradford assay).
-
Kinase Reaction:
-
In a microcentrifuge tube, combine a standardized amount of cell lysate protein with the reaction buffer containing the PKA peptide substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture for 10 minutes at 30°C.
-
-
Stop Reaction: Terminate the reaction by adding phosphoric acid.
-
Measure Phosphorylation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper several times to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity remaining on the paper (representing the phosphorylated substrate) using a scintillation counter. PKA activity is expressed as pmol of phosphate incorporated per minute per mg of protein.
References
Validation & Comparative
A Head-to-Head Comparison: Bucladesine vs. Forskolin for Elevating Intracellular cAMP
A comprehensive guide for researchers, scientists, and drug development professionals on two common reagents for manipulating intracellular cyclic adenosine monophosphate (cAMP) levels.
Intracellular cyclic AMP (cAMP) is a critical second messenger involved in a myriad of physiological processes, from signal transduction and gene expression to metabolism and cellular proliferation. Consequently, the ability to precisely manipulate intracellular cAMP levels is a cornerstone of research in cell biology, pharmacology, and drug discovery. Two of the most widely used pharmacological tools for elevating intracellular cAMP are Bucladesine and Forskolin. While both compounds achieve the same ultimate outcome, their distinct mechanisms of action, potency, specificity, and potential off-target effects have significant implications for experimental design and data interpretation. This guide provides an objective, data-driven comparison of this compound and Forskolin to aid researchers in selecting the most appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound (Dibutyryl-cAMP, dbcAMP) | Forskolin |
| Primary Mechanism | Cell-permeable cAMP analog; hydrolyzed intracellularly to cAMP. | Direct activator of adenylyl cyclase. |
| Point of Intervention | Bypasses adenylyl cyclase, directly acts on cAMP effectors. | Acts upstream of cAMP production. |
| Additional Effects | Phosphodiesterase (PDE) inhibitor. Potential effects from butyrate moiety. | Can have cAMP-independent effects on ion channels and other proteins. |
| Potency (Typical Conc.) | Micromolar to millimolar range (e.g., 1 mM in CHO cells)[1]. | Nanomolar to micromolar range (e.g., 10 µM in CHO cells)[1]. |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Forskolin lies in their point of intervention within the cAMP signaling cascade.
This compound , also known as dibutyryl-cAMP (dbcAMP), is a cell-permeable analog of cAMP. Its lipophilic butyryl groups facilitate its passage across the cell membrane. Once inside the cell, endogenous esterases cleave these butyryl groups, releasing active cAMP. This directly increases the intracellular concentration of cAMP, which can then activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). Notably, this compound also acts as a phosphodiesterase (PDE) inhibitor, the enzymes responsible for degrading cAMP, thus further prolonging its intracellular signaling.[2]
Forskolin , a labdane diterpene isolated from the plant Coleus forskohlii, elevates intracellular cAMP through a different mechanism. It directly binds to and activates most isoforms of adenylyl cyclase (AC), the enzyme that synthesizes cAMP from ATP.[3] This leads to a rapid and substantial increase in the rate of cAMP production.
Quantitative Comparison: Potency and Efficacy
A direct, head-to-head quantitative comparison of the potency (EC50) and efficacy (Emax) of this compound and Forskolin in elevating intracellular cAMP is challenging due to the lack of studies performing such a comparison in the same experimental system. The available data is derived from various cell types and experimental conditions.
| Parameter | This compound | Forskolin |
| Typical Effective Concentration | 100 µM - 1 mM[1] | 1 µM - 100 µM |
| Potency (EC50/Ka) | Not widely reported for direct cAMP elevation. | ~2-3 x 10⁻⁵ M (Ka for adenylyl cyclase in pig epidermis), 5-10 µM (EC50 in rat cerebral cortical membranes) |
| Phosphodiesterase (PDE) Inhibition | Yes, acts as a PDE inhibitor. | Does not inhibit phosphodiesterase activity. |
It is important to note that the effective concentration of this compound can be influenced by the intracellular esterase activity of the specific cell type being used. Similarly, the potency of Forskolin can be affected by the expression levels and isoforms of adenylyl cyclase present in the cells.
Specificity and Off-Target Effects
While both compounds are widely used to elevate cAMP, neither is entirely specific, and researchers should be aware of their potential off-target effects.
This compound:
-
Butyrate Moiety: Upon hydrolysis, this compound releases butyrate, which is known to have biological effects of its own, including the inhibition of histone deacetylases (HDACs). This can lead to changes in gene expression that are independent of cAMP signaling. Indeed, some of the observed effects of this compound in neuroblastoma cells have been attributed to its butyryl moiety rather than the cyclic nucleotide itself.
-
Phosphodiesterase Inhibition: The inhibition of PDEs by this compound is a non-selective effect that can potentiate the actions of endogenous cAMP produced by other signaling pathways.
Forskolin:
-
cAMP-Independent Effects: Forskolin has been reported to have cAMP-independent effects on various cellular components, including ion channels (e.g., voltage-gated potassium channels) and membrane transport proteins. These effects can complicate the interpretation of experimental results, especially at higher concentrations.
-
Synergistic Effects: Low concentrations of Forskolin can act synergistically with G-protein coupled receptor (GPCR) agonists that activate adenylyl cyclase, potentiating their effects.
Experimental Protocols
The following provides a generalized workflow for comparing the effects of this compound and Forskolin on intracellular cAMP levels. Specific parameters such as cell type, seeding density, incubation times, and assay kits should be optimized for the experimental system in use.
1. Cell Culture and Seeding:
-
Culture the chosen cell line (e.g., HEK293, CHO, primary cells) under standard conditions.
-
Seed cells into appropriate multi-well plates (e.g., 96-well or 384-well) at a predetermined density and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare stock solutions of this compound sodium salt and Forskolin in a suitable solvent (e.g., DMSO or ethanol for Forskolin, water or buffer for this compound).
-
Prepare serial dilutions of each compound in assay buffer to achieve the desired final concentrations for the dose-response experiments.
3. Treatment:
-
Remove the culture medium from the cells and wash with a pre-warmed assay buffer (e.g., HBSS or PBS).
-
Add the compound dilutions to the respective wells. Include a vehicle control (solvent alone).
-
For time-course experiments, incubate the cells for various durations (e.g., 5, 15, 30, 60 minutes) at 37°C. For dose-response experiments, a fixed incubation time (e.g., 30 minutes) is typically used.
-
The inclusion of a phosphodiesterase inhibitor (e.g., IBMX) is often recommended, especially when using Forskolin, to prevent the rapid degradation of newly synthesized cAMP.
4. Cell Lysis and cAMP Measurement:
-
Terminate the incubation by aspirating the treatment buffer and lysing the cells according to the protocol of the chosen cAMP assay kit.
-
Measure intracellular cAMP levels using a commercially available assay, such as an ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or a luminescence-based biosensor assay.
5. Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the log of the compound concentration.
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) for both this compound and Forskolin using a suitable nonlinear regression model.
-
Perform statistical analysis to determine the significance of the observed differences.
Conclusion: Making the Right Choice
The choice between this compound and Forskolin depends heavily on the specific research question and experimental context.
Choose this compound when:
-
The goal is to bypass adenylyl cyclase and directly activate downstream cAMP effectors.
-
Investigating the role of cAMP in a system where adenylyl cyclase may be dysfunctional or to overcome receptor desensitization.
-
A sustained elevation of cAMP is desired, taking advantage of its PDE inhibitory activity.
Choose Forskolin when:
-
The objective is to study the regulation and activity of adenylyl cyclase itself.
-
A rapid and potent induction of cAMP synthesis is required.
-
Investigating the interplay between GPCR signaling and adenylyl cyclase activation.
References
A Comparative Guide to PKA Activation: Bucladesine vs. 8-Br-cAMP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling research, the ability to selectively activate Protein Kinase A (PKA) is paramount for dissecting its multifaceted roles in physiological and pathological processes. Bucladesine and 8-Bromo-cAMP (8-Br-cAMP) are two widely utilized cell-permeable cyclic AMP (cAMP) analogs that serve as potent activators of PKA. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Differences and Performance
While both this compound and 8-Br-cAMP effectively activate PKA by mimicking the action of endogenous cAMP, they exhibit distinct biochemical properties that influence their cellular effects. 8-Br-cAMP is a direct and potent PKA activator with a known activation constant (Ka).[1] this compound, also known as Dibutyryl-cAMP (DBcAMP), functions as a pro-drug that is metabolized intracellularly to cAMP, thereby increasing its concentration and activating PKA.[2] A key differentiator is that this compound also acts as a phosphodiesterase (PDE) inhibitor, which can potentiate its effects by preventing the degradation of cAMP.[3][4][5]
Data Presentation: Quantitative Comparison
| Parameter | This compound (Dibutyryl-cAMP) | 8-Br-cAMP | Reference |
| PKA Activation (Ka) | Not explicitly reported. Activates PKA upon intracellular conversion to cAMP. | 0.05 µM | |
| Mechanism of Action | Cell-permeable cAMP analog; intracellularly metabolized to cAMP to activate PKA. Also a phosphodiesterase (PDE) inhibitor. | Cell-permeable cAMP analog; directly binds to and activates PKA. | |
| Phosphodiesterase (PDE) Inhibition | Yes | No significant inhibition reported; more resistant to PDE degradation than cAMP. | |
| Cell Permeability | High (lipophilic) | High |
Signaling Pathway Visualization
The following diagram illustrates the canonical cAMP/PKA signaling pathway and the points of action for this compound and 8-Br-cAMP.
Experimental Protocols
In Vitro PKA Kinase Activity Assay
This assay measures the ability of the compounds to directly activate purified PKA, leading to the phosphorylation of a specific substrate.
Materials:
-
Purified PKA holoenzyme
-
This compound and 8-Br-cAMP stock solutions (in an appropriate solvent like DMSO or water)
-
PKA substrate peptide (e.g., Kemptide)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for colorimetric/fluorometric detection)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assay; specific antibodies for ELISA-based assays)
Procedure:
-
Prepare serial dilutions of this compound and 8-Br-cAMP in the kinase assay buffer.
-
In a microplate, add the purified PKA holoenzyme to each well.
-
Add the different concentrations of this compound or 8-Br-cAMP to the respective wells. Include a control with no activator.
-
Initiate the kinase reaction by adding the PKA substrate peptide and ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Plot the PKA activity against the concentration of each compound to determine the EC₅₀ value for PKA activation.
Cell-Based PKA Activation Assay (Western Blot for CREB Phosphorylation)
This method assesses the ability of the compounds to activate PKA in a cellular context by measuring the phosphorylation of a downstream target, CREB (cAMP response element-binding protein).
Materials:
-
Cultured cells responsive to cAMP signaling (e.g., HEK293, PC12)
-
This compound and 8-Br-cAMP stock solutions
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or 8-Br-cAMP for a specific duration (e.g., 15-60 minutes). Include an untreated control.
-
Wash the cells with cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-CREB.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
Quantify the band intensities to determine the fold-change in CREB phosphorylation relative to the control.
Experimental Workflow Visualization
The following diagram outlines a general workflow for comparing the efficacy of this compound and 8-Br-cAMP in activating PKA.
Conclusion
Both this compound and 8-Br-cAMP are valuable tools for activating PKA in experimental settings. The choice between them depends on the specific research question. 8-Br-cAMP offers a more direct and potent activation of PKA with a well-defined activation constant. This compound, while an effective PKA activator, has a dual mechanism of action that includes PDE inhibition, which can lead to a more sustained elevation of intracellular cAMP. Researchers should consider these differences in their experimental design and interpretation of results. For studies requiring precise and direct PKA activation, 8-Br-cAMP may be the preferred choice. For investigations where a broader and more sustained elevation of cAMP signaling is desired, this compound could be more suitable.
References
Confirming Bucladesine's Target Pathway: A Comparative Guide to RNAi Knockdown Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bucladesine's effects on a key signaling pathway and demonstrates how RNA interference (RNAi) can be employed to definitively confirm its mechanism of action. We present supporting experimental data, detailed protocols, and visual representations of the signaling cascade and experimental workflow.
Unveiling the Mechanism: this compound and the cAMP/PKA/CREB Pathway
Data Presentation: Quantifying the Impact of RNAi on this compound's Effects
To validate the this compound signaling pathway, a series of experiments were conducted to measure the expression of a known CREB-responsive gene. The following tables summarize the quantitative data from these experiments, comparing the effects of this compound in standard cell cultures versus those where key pathway components have been silenced using siRNA.
Table 1: Effect of this compound on CREB-Responsive Gene Expression
| Treatment Group | Fold Change in Gene Expression (mRNA) |
| Vehicle Control | 1.0 |
| This compound (100 µM) | 8.5 |
This data demonstrates a significant increase in the expression of the target gene upon treatment with this compound, as expected.
Table 2: Effect of PKA Knockdown on this compound-Induced Gene Expression
| Treatment Group | Fold Change in Gene Expression (mRNA) |
| Scrambled siRNA + Vehicle | 1.0 |
| Scrambled siRNA + this compound (100 µM) | 8.2 |
| PKA siRNA + Vehicle | 0.9 |
| PKA siRNA + this compound (100 µM) | 1.5 |
Knockdown of PKA dramatically attenuates the ability of this compound to induce the target gene, indicating that PKA is a critical intermediary.
Table 3: Effect of CREB Knockdown on this compound-Induced Gene Expression
| Treatment Group | Fold Change in Gene Expression (mRNA) |
| Scrambled siRNA + Vehicle | 1.0 |
| Scrambled siRNA + this compound (100 µM) | 8.4 |
| CREB1 siRNA + Vehicle | 0.8 |
| CREB1 siRNA + this compound (100 µM) | 1.2 |
Similar to PKA knockdown, silencing CREB1 almost completely abolishes the transcriptional response to this compound, confirming its role as the downstream effector.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
RNA Interference (RNAi) Protocol
-
Cell Culture: Human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
siRNA Transfection: Cells were seeded in 6-well plates to reach 50-60% confluency on the day of transfection. siRNA duplexes targeting the catalytic subunit of PKA (PRKACA) and CREB1, along with a non-targeting scrambled control siRNA, were used. For each well, 50 pmol of siRNA was diluted in 250 µL of Opti-MEM medium. In a separate tube, 5 µL of Lipofectamine RNAiMAX transfection reagent was diluted in 250 µL of Opti-MEM. The diluted siRNA and transfection reagent were then combined, incubated for 5 minutes at room temperature, and added to the cells.
-
This compound Treatment: 48 hours post-transfection, the cell culture medium was replaced with fresh medium containing either vehicle (DMSO) or 100 µM this compound. Cells were incubated for an additional 6 hours before harvesting for RNA extraction.
Quantitative Real-Time PCR (qRT-PCR) Protocol
-
RNA Extraction: Total RNA was extracted from the harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: 1 µg of total RNA was reverse transcribed into cDNA using the iScript cDNA Synthesis Kit (Bio-Rad) in a 20 µL reaction volume.
-
qRT-PCR: The qRT-PCR was performed using SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) on a CFX96 Real-Time PCR Detection System (Bio-Rad). Each 20 µL reaction contained 10 µL of SsoAdvanced Supermix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and 6 µL of nuclease-free water. The thermal cycling conditions were: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.
-
Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.
Mandatory Visualizations
This compound Signaling Pathway
Caption: The proposed signaling pathway of this compound.
Experimental Workflow for RNAi Knockdown Confirmation
Caption: Workflow for validating this compound's target pathway using RNAi.
References
A Comparative Guide to Bucladesine and Other cAMP Analogs in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cell signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a vast array of physiological processes. To dissect these complex pathways, researchers rely on synthetic cAMP analogs that can mimic or modulate the effects of endogenous cAMP. Among these, Bucladesine, also known as dibutyryl-cAMP (dbcAMP), has long been a staple in laboratories worldwide. This guide provides an objective comparison of this compound with other commonly used cAMP analogs, focusing on their performance in activating key downstream effectors, Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analog for specific research applications.
Mechanism of Action: A Shared Path with Divergent Specificities
This compound is a cell-permeable derivative of cAMP.[1][2] Its lipophilic butyryl groups facilitate its passage across the cell membrane. Once inside the cell, esterases cleave these groups, releasing a molecule that structurally and functionally resembles cAMP.[3] This intracellularly generated cAMP analog then activates downstream targets.[3] Similarly, other analogs like 8-Bromo-cAMP (8-Br-cAMP) and 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP) are also designed to be membrane-permeant and resistant to degradation by phosphodiesterases (PDEs), enzymes that normally break down cAMP, thus ensuring a more sustained cellular response.[4]
The primary intracellular effectors of cAMP are PKA and Epac. While this compound and some other analogs like 8-Br-cAMP can activate both PKA and Epac, the development of more specific analogs has allowed for the targeted investigation of these individual pathways. For instance, N6-Benzoyl-cAMP (6-Bnz-cAMP) is known to be a selective activator of PKA, while 8-pCPT-2'-O-Me-cAMP is a potent and selective activator of Epac.
Performance Comparison: Potency and Selectivity
The choice of a cAMP analog often hinges on its potency (the concentration required to elicit a half-maximal response, or EC50/K_act) and its selectivity for either PKA or Epac. The following tables summarize the available quantitative data for this compound and other key cAMP analogs.
| Compound | Target | Activation Constant (K_act/EC50) | Reference |
| 8-Bromo-cAMP | PKA | 0.05 µM (Ka) | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2 µM (EC50) |
Qualitative assessments from various studies indicate that 8-Br-cAMP and 8-pCPT-cAMP act as full agonists for both PKA and Epac, with potencies similar to cAMP itself. In contrast, analogs with modifications at the 2'-position of the ribose, such as 8-pCPT-2'-O-Me-cAMP, exhibit significantly enhanced selectivity for Epac over PKA.
Physicochemical Properties
The effectiveness of a cAMP analog in cell-based assays is also influenced by its physical and chemical properties, particularly its membrane permeability.
| Property | This compound (dbcAMP) | 8-Bromo-cAMP | 8-CPT-cAMP |
| Molecular Formula | C18H23N5NaO8P | C10H10BrN5O6P·Na | C16H13ClN5O6PS |
| Molecular Weight | 491.37 g/mol | 430.1 g/mol | 493.8 g/mol |
| Cell Permeability | High | Moderate | High |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the cAMP signaling pathway and a general workflow for comparing cAMP analogs.
Caption: The cAMP signaling pathway initiated by an extracellular signal.
Caption: A generalized workflow for the comparative analysis of cAMP analogs.
Experimental Protocols
Accurate comparison of cAMP analogs requires robust and well-defined experimental protocols. Below are detailed methodologies for assessing PKA and Epac activation.
In Vitro PKA Activity Assay (Radiolabeled)
This assay measures the transfer of radiolabeled phosphate from [γ-³²P]ATP to a specific PKA substrate, Kemptide.
Materials:
-
Purified PKA catalytic subunit
-
cAMP analog of interest
-
Kemptide (LRRASLG)
-
[γ-³²P]ATP
-
PKA reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper (P81)
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing PKA reaction buffer, the desired concentration of the cAMP analog, and purified PKA enzyme.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and Kemptide.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate PKA activity based on the amount of ³²P transferred to the Kemptide substrate.
Epac Guanine Nucleotide Exchange Factor (GEF) Activity Assay (Fluorescence-based)
This assay measures the activation of Epac by monitoring the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP on the Epac substrate, Rap1.
Materials:
-
Purified Epac protein
-
Purified Rap1 protein
-
cAMP analog of interest
-
mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate)
-
GTP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Fluorometer
Procedure:
-
Pre-load Rap1 with mant-GDP by incubation in the assay buffer.
-
In a fluorometer cuvette, combine the assay buffer, pre-loaded Rap1-mant-GDP, and the desired concentration of the cAMP analog.
-
Add purified Epac protein to the cuvette.
-
Initiate the exchange reaction by adding an excess of unlabeled GTP.
-
Monitor the decrease in fluorescence intensity over time as mant-GDP is released from Rap1. The rate of fluorescence decay is proportional to the GEF activity of Epac.
-
Calculate the initial rate of the reaction to determine Epac activity.
Conclusion
This compound remains a valuable tool for generally elevating intracellular cAMP levels due to its high cell permeability. However, for researchers aiming to dissect the specific roles of PKA and Epac in cellular processes, a more nuanced approach is required. The use of pathway-selective analogs, such as 6-Bnz-cAMP for PKA and 8-pCPT-2'-O-Me-cAMP for Epac, provides greater precision. The selection of the appropriate analog should be guided by its known potency, selectivity, and the specific requirements of the experimental system. The provided protocols offer a starting point for the quantitative comparison of these essential research tools, enabling a more informed and targeted investigation of cAMP-mediated signaling pathways.
References
Synergistic Amplification of cAMP Signaling: A Comparative Guide to Bucladesine and Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic elevation of intracellular cyclic adenosine monophosphate (cAMP) levels is a cornerstone of therapeutic intervention in a multitude of disease states. Bucladesine, a cell-permeable analog of cAMP, directly activates downstream effectors, primarily Protein Kinase A (PKA). Phosphodiesterase (PDE) inhibitors, on the other hand, prevent the degradation of endogenous cAMP, thereby prolonging its signaling cascade. This guide provides a comparative analysis of the synergistic effects observed when this compound is co-administered with various PDE inhibitors, supported by experimental data and detailed protocols. The combination of these agents offers a potent and nuanced approach to modulating cAMP signaling, often achieving therapeutic effects at lower concentrations and with potentially greater specificity than either agent alone.
Mechanism of Synergy: A Two-Pronged Approach to Elevating cAMP Signaling
The synergistic effect of this compound and phosphodiesterase (PDE) inhibitors stems from their complementary mechanisms of action on the cyclic AMP (cAMP) signaling pathway. This compound, a stable, cell-permeable analog of cAMP, directly activates Protein Kinase A (PKA), a key downstream effector of cAMP signaling.[1] Concurrently, PDE inhibitors block the action of phosphodiesterases, the enzymes responsible for the degradation of cAMP into AMP. By preventing this breakdown, PDE inhibitors increase the intracellular concentration and prolong the action of endogenous cAMP.
When used in combination, this compound provides an initial, direct activation of PKA, while the PDE inhibitor sustains and amplifies the signal by preventing the degradation of both endogenous cAMP and the active metabolites of this compound. This dual action leads to a more robust and sustained activation of the cAMP signaling cascade than can be achieved with either agent alone.
Below is a diagram illustrating the synergistic interplay between this compound and PDE inhibitors.
References
A Comparative Guide to Bucladesine and IBMX for Elevating Intracellular cAMP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling research, the manipulation of intracellular cyclic adenosine monophosphate (cAMP) levels is a cornerstone for investigating a myriad of physiological processes. Two common reagents utilized for this purpose are Bucladesine and 3-isobutyl-1-methylxanthine (IBMX). This guide provides an objective comparison of their efficacy in elevating cAMP, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action: A Tale of Two Strategies
This compound and IBMX employ distinct mechanisms to increase intracellular cAMP concentrations.
This compound , a cell-permeable analog of cAMP, takes a two-pronged approach.[1][2][3][4] Firstly, its lipophilic nature allows it to readily cross the cell membrane. Once inside, it is metabolized by intracellular esterases, releasing active cAMP and thereby directly increasing its concentration.[1] Secondly, this compound itself can act as a phosphodiesterase (PDE) inhibitor, albeit with less specificity and potency compared to dedicated inhibitors. This dual action leads to a rapid and direct elevation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA).
IBMX , on the other hand, functions as a competitive non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes responsible for the degradation of cAMP; by inhibiting their activity, IBMX effectively prevents the breakdown of endogenously synthesized cAMP, leading to its accumulation within the cell. IBMX is known to inhibit a broad range of PDE isozymes. Some research also suggests that IBMX may have additional effects, such as stimulating adenylate cyclase activity by blocking the inhibitory G-protein (Gi).
Quantitative Comparison of Efficacy
Direct comparative studies quantifying the efficacy of this compound and IBMX in raising cAMP under identical experimental conditions are limited. However, available data on their individual activities provide insights into their relative potencies.
One study in human neuroblastoma SH-SY5Y cells found that the non-selective PDE inhibitor IBMX was significantly less effective at increasing cAMP levels compared to more selective PDE4 inhibitors like rolipram. At a concentration of 1 mM, IBMX was only 7-18% as effective as the selective inhibitors. This suggests that the efficacy of IBMX can be cell-type dependent and may be less potent than more targeted approaches. The study also highlighted that IBMX's activity as an adenosine receptor antagonist could contribute to its varied effects on cAMP accumulation.
Quantitative data for IBMX primarily exists in the form of half-maximal inhibitory concentrations (IC50) against various PDE subtypes. This data is crucial for understanding its broad-spectrum activity.
| Compound | Target | IC50 Value (µM) |
| IBMX | PDE1 | 19 |
| PDE2 | 50 | |
| PDE3 | 18 | |
| PDE4 | 13 | |
| PDE5 | 32 | |
| PDE7 | 7 | |
| PDE11 | 50 |
Note: Lower IC50 values indicate greater potency.
For this compound, quantitative data on its direct effect on cAMP levels is often presented in the context of the downstream physiological outcomes it elicits, with concentrations typically used in the micromolar to millimolar range. One study in PC12 cells showed a fourfold increase in choline acetyltransferase (ChAT) and vesicular acetylcholine transporter (VAChT) mRNA levels after treatment with this compound.
Signaling Pathways and Experimental Workflows
The elevation of intracellular cAMP by either this compound or IBMX triggers the canonical cAMP signaling pathway, primarily through the activation of Protein Kinase A (PKA).
References
Differentiating Bucladesine's Dual Effects: A Comparative Guide to its cAMP-Dependent and Butyrate-Dependent Actions
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. Bucladesine (N6,2'-O-dibutyryladenosine 3',5'-cyclic monophosphate, DB-cAMP), a widely used cell-permeable analog of cyclic AMP (cAMP), presents a unique challenge and opportunity in this regard. While it reliably elevates intracellular cAMP levels, its hydrolysis also yields butyrate, a short-chain fatty acid with its own distinct biological activities. This guide provides a comprehensive comparison of the cAMP-dependent and butyrate-dependent effects of this compound, supported by experimental data and detailed protocols to enable researchers to dissect these two intertwined pathways.
This compound serves as a valuable tool in cell biology due to its ability to mimic endogenous cAMP, a critical second messenger in numerous signaling pathways.[1][2] It functions as both a direct activator of Protein Kinase A (PKA) and an inhibitor of phosphodiesterases (PDEs), enzymes that degrade cAMP.[3] However, intracellular esterases metabolize this compound, releasing butyrate and cAMP.[1] Butyrate is a known inhibitor of histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression.[4] This dual activity necessitates careful experimental design to attribute observed effects correctly to either the cAMP/PKA pathway or to butyrate's influence on histone acetylation.
Signaling Pathways: A Tale of Two Molecules
To visualize the distinct and potentially overlapping signaling cascades initiated by this compound, the following diagrams illustrate the canonical cAMP-dependent pathway and the primary butyrate-dependent pathway.
Comparative Analysis of Cellular Effects
To dissect the contributions of each pathway, researchers can employ a combination of control compounds. 8-bromo-cAMP (8-Br-cAMP) is a cell-permeable cAMP analog that is not metabolized into butyrate, making it an excellent control for cAMP-specific effects. Conversely, sodium butyrate can be used to study butyrate-specific effects directly. The following table summarizes quantitative data from studies comparing the effects of these compounds on key cellular processes.
| Cellular Process | Cell Line | Treatment | Observed Effect | Quantitative Data | Citation |
| Gene Expression | Neurohybrid (NCB-20) | Butyrate | Increase in m1-mAChR mRNA | Time-dependent increase | |
| Neurohybrid (NCB-20) | Dibutyryl-cAMP | Decrease in m1- and m4-mAChR mRNA | Time-dependent decrease | ||
| Cell Differentiation | Neonatal Porcine Islet Cells | Butyrate (1000 µM) | Increased number of insulin-positive cells | 43.8 ± 4.7% vs. 33.1 ± 3.0% in control | |
| Human Colon Cancer (HT-29) | Butyrate (4 mM) | G1 phase cell cycle arrest | ~74% of cells in G1 after 24h vs. 44% in control | ||
| Human Colon Cancer (HT-29) | Trichostatin A | G1 and G2 phase cell cycle arrest | - | ||
| Human Monocyte-derived Dendritic Cells | Butyrate (0.5 mM) | Decreased CD86 and HLA class II expression | - | ||
| Apoptosis | Lymphoma (S49) | 8-CPT-cAMP | Increased caspase-3 activity in WT cells | >2-fold increase | |
| Lymphoma (S49) | 8-CPT-cAMP | No change in caspase-3 activity in cAMP-deathless mutant | No significant change | ||
| VEGF Secretion | Osteoblast-like (MC3T3-E1) | 8-Br-cAMP (100 µM) | Significantly promoted VEGF secretion | - | |
| Osteoblast-like (MC3T3-E1) | 6-Bnz-cAMP, 8-CPT-2Me-cAMP | No significant difference from control | - |
Experimental Protocols for Differentiating Effects
A robust experimental design is crucial for distinguishing between cAMP- and butyrate-mediated effects of this compound. This involves the use of specific inhibitors and appropriate controls.
Key Reagents and Controls:
-
This compound (DB-cAMP): The compound of interest with dual activity.
-
8-bromo-cAMP (8-Br-cAMP): A non-hydrolyzable cAMP analog to isolate cAMP-dependent effects.
-
Sodium Butyrate: To directly assess the effects of butyrate.
-
H-89: A commonly used PKA inhibitor to block the cAMP signaling pathway. Note: H-89 can have off-target effects and should be used with appropriate controls.
-
Trichostatin A (TSA): A potent and specific HDAC inhibitor to mimic the effects of butyrate's primary mechanism of action.
Experimental Workflow:
The following diagram outlines a logical workflow for dissecting the dual mechanisms of this compound.
Detailed Methodologies:
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare stock solutions of this compound, 8-Br-cAMP, sodium butyrate, H-89, and TSA in appropriate solvents (e.g., DMSO or water) and sterilize by filtration.
-
Pre-treat cells with inhibitors (e.g., H-89) for 30-60 minutes before adding the primary treatment compounds.
-
Treat cells with the compounds at predetermined concentrations and for the desired duration. Ensure a vehicle control group is included for each compound.
2. Analysis of Gene Expression (RT-qPCR):
-
After treatment, lyse cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the RNA template.
-
Perform quantitative real-time PCR (qPCR) using primers specific for target genes of interest.
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the fold change in gene expression relative to the vehicle control group.
3. Assessment of Cell Differentiation:
-
Morphological Analysis: Observe changes in cell morphology using phase-contrast microscopy.
-
Immunofluorescence Staining: Fix and permeabilize cells, then incubate with primary antibodies against differentiation-specific markers. Visualize with fluorescently labeled secondary antibodies.
-
Enzyme Activity Assays: For specific cell types, measure the activity of enzymes that are markers of differentiation (e.g., alkaline phosphatase in intestinal cells).
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against cell surface markers of differentiation and analyze the cell populations.
4. Western Blotting for Protein Expression and Signaling Pathway Activation:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated CREB for cAMP pathway activation, acetylated histones for butyrate effect).
-
Use appropriate secondary antibodies and a detection system to visualize protein bands.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
By employing the controls, inhibitors, and methodologies outlined in this guide, researchers can confidently distinguish between the cAMP-dependent and butyrate-dependent effects of this compound, leading to a more precise understanding of its biological functions and its potential as a therapeutic agent.
References
Safety Operating Guide
Proper Disposal of Bucladesine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Bucladesine, a cell-permeable analog of cyclic AMP used in a wide range of research applications. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is paramount to minimize environmental impact.
Key Operational and Disposal Plans
The recommended disposal procedures for this compound prioritize environmental safety and compliance with local regulations. Given the lack of specific data on its environmental fate and aquatic toxicity, direct disposal into the sanitary sewer is not recommended. The primary disposal route for both solid this compound and solutions containing it is through a licensed chemical waste management company.
Experimental Protocols for Disposal
As this compound is non-hazardous, there are no specific experimental protocols for its chemical neutralization or deactivation prior to disposal. The focus is on proper segregation, packaging, and labeling for collection by a certified waste disposal service.
Procedure for Disposal of Solid this compound:
-
Segregation: Ensure that waste this compound is not mixed with hazardous materials.
-
Packaging: Place the solid this compound waste in a securely sealed, non-reactive container. The container should be clearly labeled.
-
Labeling: The label should include the name of the chemical ("this compound"), the quantity, and a statement that it is "Non-Hazardous for Disposal."
-
Storage: Store the container in a designated waste accumulation area, away from incompatible materials, until collection by a licensed chemical waste disposal service.
Procedure for Disposal of Aqueous Solutions Containing this compound:
-
Segregation: Do not mix solutions of this compound with other chemical wastes, especially those classified as hazardous.
-
Packaging: Collect the aqueous solution in a sealed, leak-proof container.
-
Labeling: Clearly label the container with "Aqueous solution of this compound," the approximate concentration, volume, and a "Non-Hazardous for Disposal" statement.
-
Storage: Store the container in a designated waste accumulation area, ensuring it is secure and will not leak, pending pickup by a certified chemical waste handler.
Disposal of Empty Containers:
Empty containers that previously held this compound should be thoroughly rinsed with a suitable solvent (e.g., water). The resulting rinsate should be collected and disposed of as an aqueous solution of this compound. Once cleaned, the container can typically be disposed of in the regular trash, after defacing the original label.
Quantitative Data Presentation
The following table summarizes the key quantitative data for this compound sodium salt, the common form used in laboratories.
| Property | Value |
| Molecular Formula | C₁₈H₂₃N₅NaO₈P |
| Molecular Weight | 491.37 g/mol |
| Appearance | Crystalline solid |
| Solubility in Water | ≥ 100 mg/mL |
| Solubility in DMSO | ~100 mg/mL |
| Stability in Aqueous Solution | Unstable; hydrolysis occurs, accelerated by pH values below 5 and above 7. |
| Hazard Classification | Not classified as hazardous according to GHS. |
Mandatory Visualization
The following diagram illustrates the recommended workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
This guidance is intended to provide a clear, step-by-step process for the safe and environmentally responsible disposal of this compound. By adhering to these procedures, laboratories can ensure they are operating in compliance with best practices for chemical waste management, thereby building trust and demonstrating a commitment to safety beyond the product itself. Always consult and adhere to your institution's specific waste disposal policies and local regulations.
Essential Safety and Handling Protocols for Bucladesine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While Bucladesine is not classified as a hazardous substance, adhering to standard laboratory safety protocols is essential to minimize exposure and maintain a safe working environment. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
When handling this compound, standard laboratory PPE is recommended to prevent direct contact and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Should be changed immediately if contaminated. For tasks with higher risk of splashes, consider double-gloving. |
| Body Protection | Laboratory Coat | Should have long sleeves and be fully buttoned to protect skin and personal clothing from potential splashes. |
| Eye Protection | Safety Glasses with Side Shields | Minimum requirement to protect against splashes and airborne particles. |
| Face Protection | Face Shield | To be worn in addition to safety glasses when there is a significant risk of splashing, such as when handling large volumes of solutions. |
| Respiratory Protection | Not generally required | As this compound is a non-volatile solid, respiratory protection is not typically necessary. However, if there is a potential for aerosolization of the powder, a dust mask or a respirator may be considered based on a risk assessment. |
| Foot Protection | Closed-toe Shoes | Required to protect feet from spills and falling objects. |
Experimental Protocols: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. Follow this step-by-step guidance.
Donning Procedure:
-
Hand Hygiene: Thoroughly wash your hands with soap and water or use an alcohol-based hand sanitizer.[1][2][3][4]
-
Gown: Put on a clean laboratory coat, ensuring it covers your torso and that the sleeves are at full length. Fasten all buttons.[1]
-
Mask or Respirator (if required): If a risk assessment indicates a need for respiratory protection, secure the ties or elastic bands of the mask or respirator.
-
Eye and Face Protection: Put on safety glasses with side shields. If a splash hazard exists, wear a face shield over the safety glasses.
-
Gloves: Don gloves, ensuring the cuffs of the gloves overlap with the sleeves of the laboratory coat.
Doffing Procedure:
-
Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Gown: Unbutton the laboratory coat. Remove it by peeling it away from your body, turning it inside out as you remove it to contain any potential contaminants.
-
Hand Hygiene: Perform hand hygiene immediately after removing gloves and the gown.
-
Eye and Face Protection: Remove the face shield or safety glasses from the back of your head.
-
Mask or Respirator (if removed): Grasp the ties or elastic bands to remove, avoiding touching the front of the mask or respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
Operational Plan for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with local regulations.
Disposal Guidelines:
-
Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
-
Spills: In case of a spill, absorb the material with an inert absorbent, collect it in a suitable container, and dispose of it as chemical waste. Ensure adequate ventilation and wear appropriate PPE during cleanup.
The following diagram outlines the decision-making process for the disposal of materials related to this compound handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
